Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDMHSZPKIZKP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123923 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438852-71-1 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438852-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolidine scaffold, a privileged N-heterocycle, is prevalent in a multitude of pharmaceuticals and natural products.[3][4] Consequently, the chiral, fluorinated building block, (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, represents a highly valuable intermediate for drug development. Its structure combines a protected chiral amine, a carboxylic acid handle for further derivatization, and a stereodefined quaternary center bearing a fluorine atom.
The synthesis of this target molecule is non-trivial, presenting the significant challenge of constructing a quaternary stereocenter with high enantiopurity. This guide provides a comprehensive overview of the predominant synthetic strategies, focusing on the underlying chemical principles, field-proven methodologies, and the causality behind experimental choices.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate reveals two primary strategic disconnections. The most direct approach involves the enantioselective fluorination of a prochiral precursor. A secondary approach relies on diastereoselective methods starting from a chiral pool material.
Caption: Retrosynthetic pathways for (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate.
Primary Synthesis Pathway: Asymmetric Fluorination of a β-Keto Ester Precursor
The most convergent and widely explored strategy is the late-stage, enantioselective fluorination of the prochiral β-keto ester, tert-butyl 1-Boc-3-oxopyrrolidine-3-carboxylate. This pathway can be dissected into two key stages: synthesis of the β-keto ester precursor and the critical asymmetric fluorination step.
Part 1: Synthesis of the β-Keto Ester Precursor
The synthesis commences from the commercially available and relatively inexpensive N-Boc-3-pyrrolidinol. The initial step is the oxidation of the secondary alcohol to the corresponding ketone, N-Boc-3-pyrrolidinone.[5][6] Following this, a carboxylation reaction at the α-position to the ketone yields the desired β-keto ester.
-
Oxidation of N-Boc-3-pyrrolidinol: Standard oxidation protocols such as Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) are highly effective.[6][7] DMP is often preferred at the lab scale due to its milder conditions and operational simplicity, consistently providing high yields of N-Boc-3-pyrrolidinone.[6]
-
Carboxylation: The resulting ketone is then carboxylated. This is typically achieved by deprotonation at the α-position using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH), followed by quenching the resulting enolate with an appropriate chloroformate, such as methyl or ethyl chloroformate, to install the carboxylate group.
Caption: Workflow for the synthesis of the β-keto ester precursor.
Part 2: Enantioselective Electrophilic Fluorination
This is the chirality-defining step. The β-keto ester is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the presence of a chiral catalyst. Both metal-based and organocatalytic systems have proven effective.[8][9]
Catalytic Systems:
-
Metal-Catalyzed Methods: Chiral Lewis acid complexes are employed to coordinate the β-keto ester, creating a chiral environment that directs the approach of the fluorinating agent to one face of the enolate. Copper(II) complexes with bis(oxazoline) (BOX) ligands have demonstrated high yields and excellent enantioselectivities (up to 99% ee).[10] Similarly, Titanium/TADDOL complexes were among the early breakthroughs in this area.[8]
-
Organocatalytic Methods: Phase-transfer catalysis (PTC) using chiral quaternary ammonium salts has emerged as a powerful metal-free alternative.[8] These catalysts shuttle the enolate into the organic phase, where it reacts within a chiral ion pair, thereby inducing enantioselectivity.
The choice between a metal catalyst and an organocatalyst often depends on factors such as substrate scope, catalyst cost, and sensitivity to air or moisture. Copper-catalyzed systems, for instance, are noted for their efficiency at low catalyst loadings.[10]
Caption: Simplified catalytic cycle for a Cu(II)-BOX catalyzed fluorination.
Data Summary: Comparison of Asymmetric Fluorination Methods
| Catalyst System | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ / Diphenylamine-BOX | Selectfluor® | up to 99% | up to 99% | [10] |
| TiCl₂(TADDOLato) | F-TEDA | 62-90% | 62-90% | [8] |
| Sc[(R)-F₈BNP]₃ | NFPY-OTf | High | up to 88% | [11] |
| Chiral Phosphoric Acid (PTC) | Selectfluor® | Good | 87-99% | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-pyrrolidinone
-
Materials: (R)-1-Boc-3-hydroxypyrrolidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Saturated aq. NaHCO₃, Saturated aq. Na₂S₂O₃.
-
Procedure:
-
To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere, add DMP (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.[6]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., 15:85 EtOAc/Hexane) to afford N-Boc-3-pyrrolidinone as an oil.[6]
-
Protocol 2: Copper-Catalyzed Asymmetric Fluorination
-
Materials: tert-Butyl 1-Boc-3-oxopyrrolidine-3-carboxylate, Cu(OTf)₂ (1 mol%), Diphenylamine linked bis(oxazoline) ligand (1.1 mol%), Selectfluor®, appropriate solvent (e.g., EtOH).
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve Cu(OTf)₂ and the chiral bis(oxazoline) ligand in the solvent. Stir at room temperature for 1 hour to pre-form the catalyst complex.
-
Add the β-keto ester substrate (1.0 eq) to the catalyst solution.
-
Add Selectfluor® (1.2 eq) in one portion.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can be very short, especially in flow reactors.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate.
-
Determine enantiomeric excess (ee%) by chiral HPLC analysis.
-
Conclusion
The synthesis of (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate is a well-developed field, with the asymmetric electrophilic fluorination of a β-keto ester precursor standing out as the most robust and efficient strategy. The availability of diverse and highly effective catalytic systems, particularly copper-bis(oxazoline) complexes, allows for the production of the target molecule with excellent yields and near-perfect enantioselectivity.[10] The methodologies described herein provide drug development professionals with reliable pathways to access this critical chiral building block, facilitating the exploration of novel fluorinated therapeutics. Future advancements may focus on further reducing catalyst loadings, developing more sustainable solvent systems, and expanding the application of continuous-flow technologies for safer and more scalable production.[2]
References
- 1. scispace.com [scispace.com]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 7. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 8. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
A Technical Guide to Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides an in-depth analysis of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a sophisticated chiral building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the privileged pyrrolidine scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. We will explore the compound's core properties, propose a robust synthetic pathway with detailed protocols, and discuss its strategic application in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated heterocycles in their discovery programs.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicine
The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in drug discovery, forming the structural core of numerous approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for chemical modification and can act as a key hydrogen bond acceptor or a basic center, influencing a compound's pharmacokinetic profile.
Strategic Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. A single fluorine atom can have profound effects, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing it to block sites of oxidative metabolism, thereby increasing a drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.
-
Membrane Permeability & pKa Modulation: Fluorine can lower the basicity (pKa) of nearby amines, which can improve cell membrane permeability and reduce off-target interactions.
This compound combines these two powerful concepts, offering a pre-functionalized, stereochemically defined building block for rapid integration into drug discovery pipelines.
Physicochemical and Spectroscopic Properties
Core Molecular Attributes
The fundamental properties of this compound are summarized below. These attributes are critical for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 1438852-71-1 | [2] |
| Molecular Formula | C₁₁H₁₈FNO₄ | [2] |
| Molecular Weight | 247.26 g/mol | [2] |
| Appearance | Expected to be a clear, colorless to yellow liquid or low-melting solid. | [3][4][5] |
| Purity | Typically ≥97% | [5] |
| Storage | Recommended storage at 2-8°C, sealed under dry, inert atmosphere. | [2] |
Spectroscopic Profile: Key Identifiers
Accurate characterization is paramount. The expected spectroscopic data provides a fingerprint for confirming the structure and purity of the molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show characteristic signals for the Boc group (~1.4 ppm, singlet, 9H) and the methyl ester (~3.7 ppm, singlet, 3H). The four pyrrolidine protons will appear as complex multiplets, further complicated by coupling to fluorine (²JHF and ³JHF). The diastereotopic nature of the protons on the same carbon will result in distinct chemical shifts.
-
¹³C NMR: Key signals include the carbonyls of the Boc group and the ester (~154 ppm and ~170 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons. The carbon bearing the fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of fluorination.
-
¹⁹F NMR: A single resonance is expected, as there are no other fluorine atoms in the molecule for F-F coupling.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Stability and Handling
As a Senior Application Scientist, I cannot overstate the importance of proper handling. This compound possesses two key reactive handles that dictate its stability:
-
Boc Protecting Group: This group is highly sensitive to acidic conditions (e.g., trifluoroacetic acid, HCl in organic solvents), which will readily cleave it to reveal the secondary amine. It is generally stable to basic and hydrogenolysis conditions.
-
Methyl Ester: The ester is susceptible to hydrolysis under strong basic conditions (e.g., LiOH, NaOH), which would yield the corresponding carboxylic acid.
-
General Stability: The compound is noted to be moisture-sensitive.[6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place to prevent degradation.[2][6]
Synthesis and Purification Workflow
While multiple synthetic routes are conceivable, a robust and scalable approach would involve the stereoselective fluorination of a β-keto ester precursor. This strategy provides excellent control over the introduction of the fluorine atom at the C3 position.
Proposed Retrosynthetic Pathway
A logical retrosynthesis involves disconnecting the C-F bond, revealing a β-keto ester intermediate, which can be derived from the commercially available (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl (S)-1-Boc-3-oxopyrrolidine-3-carboxylate
-
Rationale: This two-step, one-pot procedure converts the starting carboxylic acid into a β-keto ester, which is the direct precursor for fluorination. The use of Meldrum's acid followed by methanolysis is a reliable method for this transformation.[7]
-
To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (2.0 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol and heat to reflux for 4 hours.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the β-keto ester.
Step 2: Electrophilic Fluorination
-
Rationale: N-Fluorobenzenesulfonimide (NFSI) is chosen as the electrophilic fluorinating agent. It is crystalline, relatively easy to handle compared to other fluorinating agents, and highly effective for the fluorination of 1,3-dicarbonyl compounds. A mild base is used to generate the enolate in situ.
-
Dissolve the β-keto ester (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise, and stir the mixture for 30 minutes at -78 °C to form the enolate.
-
Add a solution of NFSI (1.2 eq) in dry THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
Purification and Characterization Workflow
The final purification is critical to achieving the high purity required for subsequent applications.
Caption: Post-synthesis purification and quality control workflow.
Applications in Drug Discovery and Development
A Versatile Chiral Building Block
The true value of this compound lies in its capacity as a versatile intermediate. Its two orthogonal protecting groups (Boc and methyl ester) allow for selective deprotection and functionalization, making it an ideal starting point for building molecular complexity.
Strategic Deprotection and Derivatization Pathways
The molecule can be elaborated at either the nitrogen or the carboxylate position, providing access to a wide array of derivatives.
Caption: Key derivatization pathways for the title compound.
-
Route A (Amine Functionalization): Treatment with a strong acid like TFA removes the Boc group, exposing the secondary amine. This amine can then undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to introduce further substituents.
-
Route B (Carboxylate Functionalization): The methyl ester can be saponified (hydrolyzed) with a base like lithium hydroxide to yield the carboxylic acid. This acid is a versatile handle for forming amide bonds with various amines using standard peptide coupling reagents (e.g., EDC, HATU). Alternatively, the ester can be reduced to a primary alcohol.
This dual functionality allows the scaffold to be used as a constrained, fluorinated analog of proline or other amino acids, making it highly valuable for constructing peptidomimetics, protease inhibitors, and other complex molecular architectures.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique combination of a stereodefined, privileged scaffold with the powerful modulatory effects of fluorine provides a platform for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic and derivatization pathways outlined in this guide offer a clear roadmap for researchers to unlock the full potential of this high-value building block.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1438852-71-1|this compound|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl 1-Boc-pyrrolidine-3-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Methyl 1-Boc-pyrrolidine-3-carboxylate, 97% | CymitQuimica [cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1438852-71-1
Abstract
This technical guide provides a comprehensive overview of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C-3 position of the pyrrolidine ring offers significant advantages in drug design, notably by enhancing metabolic stability and modulating physicochemical properties. This document details the synthesis, purification, and analytical characterization of this compound, alongside a discussion of its critical role in the development of novel therapeutics. The information presented herein is intended to empower researchers and drug development professionals with the technical insights necessary for the effective utilization of this versatile synthetic intermediate.
Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of fluorine into this scaffold, specifically at the C-3 position, has emerged as a powerful strategy for enhancing the drug-like properties of lead compounds.
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can significantly increase the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can modulate the basicity of the pyrrolidine nitrogen and influence intermolecular interactions, such as hydrogen bonding and dipole moments, thereby improving target affinity and selectivity. This compound serves as a readily available, chiral building block that introduces this valuable fluorinated stereocenter into complex molecules. Its applications span a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its influence on the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1438852-71-1 | BLDpharm[1] |
| Molecular Formula | C₁₁H₁₈FNO₄ | ChemScene[2] |
| Molecular Weight | 247.26 g/mol | ChemScene[2] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General knowledge |
| Purity | ≥97% (typical commercial specification) | ChemScene[2] |
| SMILES | COC(=O)[C@]1(F)CCN(C1)C(=O)OC(C)(C)C | ChemScene[2] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available chiral precursor, such as (S)-1-Boc-3-hydroxypyrrolidine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative, hypothetical procedure based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Oxidation of (S)-1-Boc-3-hydroxypyrrolidine
-
To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-oxopyrrolidine.
Step 2: Carboxylation to form the β-keto ester
-
To a solution of the crude (S)-1-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add Mander's reagent (methyl cyanoformate) (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Electrophilic Fluorination
-
Dissolve the crude β-keto ester from the previous step in a suitable solvent such as acetonitrile.
-
Add an electrophilic fluorinating agent, for example, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, with a mixture of ethyl acetate and hexanes, is commonly employed to isolate the pure this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation. While specific spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds.
¹H NMR (Predicted, in CDCl₃, 500 MHz):
-
~ 3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~ 3.5-3.9 ppm (m, 4H): Pyrrolidine ring protons adjacent to the nitrogen and the fluorinated carbon.
-
~ 2.2-2.6 ppm (m, 2H): Pyrrolidine ring protons at the C-4 position.
-
1.47 ppm (s, 9H): tert-Butyl protons of the Boc protecting group (-C(CH₃)₃).
¹³C NMR (Predicted, in CDCl₃, 125 MHz):
-
~ 168-172 ppm (d, J ≈ 20-30 Hz): Carbonyl carbon of the methyl ester, showing coupling to the adjacent fluorine.
-
~ 154 ppm (s): Carbonyl carbon of the Boc group.
-
~ 95-105 ppm (d, J ≈ 180-200 Hz): Fluorinated quaternary carbon (C-3).
-
~ 80 ppm (s): Quaternary carbon of the Boc group.
-
~ 53 ppm (s): Methyl ester carbon.
-
~ 45-55 ppm (m): Pyrrolidine ring carbons.
-
~ 28 ppm (s): Methyl carbons of the Boc group.
Note: The predicted chemical shifts and coupling constants (J) are estimates and may vary. The splitting pattern (d = doublet, m = multiplet, s = singlet) is indicated where applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reversed-phase method is generally suitable.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should provide a sharp peak for the target compound, allowing for accurate purity determination.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures. The insights provided herein are crucial for the structural elucidation, quality control, and reaction monitoring of this important chiral building block.
Introduction: The Structural Significance of this compound
This compound is a valuable chiral intermediate in medicinal chemistry. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds. The introduction of a fluorine atom at the C3 position can significantly modulate the physicochemical and pharmacological properties of the final molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature for controlling reactivity during synthetic transformations.
Accurate interpretation of NMR spectra is paramount for confirming the identity and purity of this compound. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, paying special attention to the influence of the fluorine atom and the stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the Boc protecting group, and the methyl ester. The presence of the fluorine atom at a chiral center introduces diastereotopicity and complex spin-spin coupling patterns. The predicted chemical shifts (in ppm) and coupling constants (in Hz) in a standard deuterated solvent like CDCl₃ are detailed below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| ~ 3.80 - 4.00 | m | - | 2H | H-5 |
| ~ 3.75 | s | - | 3H | -OCH₃ |
| ~ 3.60 - 3.75 | m | - | 2H | H-2 |
| ~ 2.30 - 2.60 | m | - | 2H | H-4 |
| ~ 1.45 | s | - | 9H | -C(CH₃)₃ |
Note: These are predicted values. Actual experimental values may vary slightly.
Rationale for ¹H NMR Assignments:
-
Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm, a characteristic region for this protecting group.
-
Methyl Ester (-OCH₃): The three protons of the methyl ester will also give rise to a singlet, typically found around 3.75 ppm.
-
Pyrrolidine Ring Protons (H-2, H-4, H-5): The protons on the pyrrolidine ring will exhibit more complex signals due to geminal and vicinal coupling, as well as coupling to the fluorine atom.
-
H-5 Protons: These protons are adjacent to the nitrogen atom and are expected to be in the range of 3.80 - 4.00 ppm. The two protons are diastereotopic and will likely appear as a complex multiplet.
-
H-2 Protons: Similar to the H-5 protons, the H-2 protons are adjacent to the nitrogen and will be found in a downfield region, likely between 3.60 and 3.75 ppm. They are also diastereotopic and will present as a multiplet.
-
H-4 Protons: These protons are adjacent to the fluorine-bearing carbon and will be significantly affected by both proton-proton and proton-fluorine coupling. They are expected to resonate as a complex multiplet in the range of 2.30 - 2.60 ppm. The diastereotopic nature of these protons will lead to distinct signals.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (N, O, F) and the presence of the carbonyl groups. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF).
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (JCF, Hz) | Assignment |
| ~ 170.0 | d (~20-30) | C=O (ester) |
| ~ 154.5 | s | C=O (Boc) |
| ~ 95.0 | d (~180-200) | C-3 |
| ~ 80.5 | s | -C (CH₃)₃ |
| ~ 53.0 | s | -OC H₃ |
| ~ 50.0 | d (~20-25) | C-2 |
| ~ 46.0 | s | C-5 |
| ~ 35.0 | d (~20-25) | C-4 |
| ~ 28.5 | s | -C(C H₃)₃ |
Note: These are predicted values. Actual experimental values may vary slightly.
Rationale for ¹³C NMR Assignments:
-
Carbonyl Carbons: The ester carbonyl carbon is expected around 170.0 ppm and will likely show a small doublet splitting due to two-bond coupling with fluorine (²JCF). The Boc carbonyl carbon will appear as a singlet around 154.5 ppm.
-
C-3: This carbon is directly attached to the fluorine atom and will therefore exhibit a large one-bond coupling constant (¹JCF) of approximately 180-200 Hz. Its chemical shift will be significantly downfield due to the electronegativity of both the fluorine and the carboxylate group, predicted to be around 95.0 ppm.
-
Boc Group Carbons: The quaternary carbon of the Boc group will be observed around 80.5 ppm, and the methyl carbons will appear as a sharp signal around 28.5 ppm.
-
Methyl Ester Carbon: The methyl carbon of the ester group is expected at approximately 53.0 ppm.
-
Pyrrolidine Ring Carbons (C-2, C-4, C-5):
-
C-2 and C-4: These carbons are two bonds away from the fluorine atom and are expected to show doublet splitting with a ²JCF of around 20-25 Hz. C-2 is predicted to be around 50.0 ppm and C-4 around 35.0 ppm.
-
C-5: This carbon is three bonds away from the fluorine and may show a smaller ³JCF coupling, though it might not be well-resolved. Its chemical shift is predicted to be around 46.0 ppm.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Employ a standard pulse sequence for proton NMR.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (unless coupled to fluorine).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data with a line broadening of 1-2 Hz.
-
Visualization of Key Structural Features and NMR Logic
The following diagrams illustrate the structure of the molecule and the logical workflow for spectral interpretation.
Figure 1: Molecular Structure and NMR Interpretation Workflow.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are complex yet highly informative. A thorough understanding of the influence of the fluorine substituent and the stereochemical environment is essential for accurate spectral interpretation. The predicted data and interpretation provided in this guide serve as a valuable resource for scientists working with this compound, enabling confident structural verification and purity assessment. For unambiguous assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
Whitepaper: The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Medicinal Chemistry
Abstract
The strategic union of fluorine's unique chemical properties with the privileged pyrrolidine scaffold represents a powerful and increasingly utilized tactic in modern drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and FDA-approved drugs, prized for its three-dimensional structure and stereochemical richness.[1][2][3] The introduction of fluorine—the most electronegative element—onto this framework imparts profound, predictable, and often highly beneficial changes to a molecule's physicochemical and pharmacological profile.[4][5] This guide provides an in-depth technical analysis of the role of fluorinated pyrrolidines, elucidating how medicinal chemists leverage this motif to solve complex design challenges. We will explore the causal effects of fluorination on ring conformation, basicity (pKa), metabolic stability, and target engagement. Furthermore, this paper details common synthetic strategies for accessing these valuable building blocks and presents a case study on their successful application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Chapter 1: Foundational Pillars of Design: Fluorine and the Privileged Pyrrolidine Scaffold
The Strategic Role of Fluorine in Drug Design
Fluorine has earned its place as an indispensable tool in the medicinal chemist's arsenal.[6] Its strategic incorporation is rarely an afterthought; rather, it is a deliberate design choice aimed at fine-tuning a drug candidate's properties. Unlike other halogens, fluorine is the second smallest atom after hydrogen, allowing it to act as a subtle bioisostere of a hydrogen atom without introducing significant steric bulk. However, its extreme electronegativity (3.98 on the Pauling scale) and the resulting strength of the carbon-fluorine (C-F) bond (bond energy ~110 kcal/mol) are the primary drivers of its utility.
Key advantages conferred by fluorine substitution include:
-
Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block "soft spots" and improve a drug's half-life and oral bioavailability.[4][7][8]
-
pKa Modulation: The powerful electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in an amine or heterocycle.[9][10] This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target activities.[11]
-
Conformational Control: Fluorine can exert profound stereoelectronic effects, such as the gauche effect, which can lock a molecule into a specific, biologically active conformation, thereby enhancing potency and selectivity.[7][12]
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with protein targets, sometimes forming non-classical hydrogen bonds (C–F···H–N) that contribute to binding affinity.[4][12]
The Pyrrolidine Scaffold: A "Privileged Structure"
The term "privileged structure" refers to molecular scaffolds that can provide high-affinity ligands for multiple, distinct biological targets.[13][14][15] The pyrrolidine ring is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs and natural products is a testament to its utility.[2][3]
The value of the pyrrolidine ring stems from its inherent three-dimensionality. Unlike flat aromatic rings, the saturated, sp³-hybridized carbons of the pyrrolidine ring allow substituents to project into three-dimensional space, enabling a more effective exploration of the complex topography of protein binding sites.[1][16] The ring itself is not planar and exists in dynamic, puckered "envelope" or "twist" conformations, a phenomenon known as pseudorotation.[1] This conformational flexibility, combined with the potential for multiple stereocenters, allows for the creation of a vast diversity of molecular shapes from a single core scaffold.[2]
Chapter 2: The Strategic Advantage: How Fluorination Modulates Pyrrolidine Properties
The installation of fluorine onto the pyrrolidine ring creates a powerful synergy, where the predictable effects of the fluorine atom are amplified by the scaffold's unique structural properties.
Conformational Control: The Gauche Effect and Ring Puckering
The non-planar nature of the pyrrolidine ring is defined by its pucker. The two lowest energy conformations are typically the "Cγ-exo" and "Cγ-endo" envelope puckers, where the carbon atom at the 4-position (Cγ) is either above (exo) or below (endo) the approximate plane formed by the other four atoms.
The introduction of an electronegative fluorine atom, particularly at the C4-position, can lock the ring into a preferred conformation. This is a direct consequence of the gauche effect , a stereoelectronic preference for a gauche (60°) dihedral angle between adjacent electronegative groups.[12][17] In a protonated 4-fluoropyrrolidine, a stabilizing electrostatic interaction exists between the positively charged nitrogen and the electronegative fluorine. This interaction is maximized when the ring adopts a pucker that places the C-F bond in a pseudo-axial orientation, gauche to the C-N⁺ bond.
-
(4R)-Fluoroproline (trans): The fluorine atom preferentially adopts an axial position, which forces the ring into a Cγ-exo pucker.[18][19]
-
(4S)-Fluoroproline (cis): To achieve the stabilizing gauche interaction, the ring is biased toward a Cγ-endo pucker.[18][19]
This conformational locking is a powerful tool. By pre-organizing the molecule into its bioactive conformation, medicinal chemists can reduce the entropic penalty of binding, often leading to a significant increase in potency.
Electronic Modulation: Tuning the Basicity (pKa) of the Pyrrolidine Nitrogen
The nitrogen atom of a pyrrolidine ring is basic, with a typical pKa around 11.3. This means it is fully protonated at physiological pH. The strong electron-withdrawing nature of a fluorine atom installed on the ring pulls electron density away from the nitrogen, making it less basic and significantly lowering its pKa.
This effect is highly dependent on the position of the fluorine atom relative to the nitrogen. Fluorination at the C3 position (β to the nitrogen) has a more pronounced effect than at the C4 position (γ to the nitrogen). A single fluorine atom at the C3 position can lower the pKa by 1.5-2.0 units.[11] This reduction in basicity can be crucial for improving oral bioavailability, as a less basic compound will exist in a higher proportion of its neutral, more membrane-permeable form in the intestine.
| Compound | Dominant Conformation (Protonated) | Approximate pKa | Rationale for Change |
| Pyrrolidine | N/A | ~11.3 | Baseline basicity. |
| (S)-3-Fluoropyrrolidine | Pseudo-axial C-F | ~9.6 | Strong inductive electron withdrawal from β-position significantly reduces basicity.[11][20] |
| (R)-4-Fluoropyrrolidine | Cγ-exo | ~10.5 | Inductive effect is attenuated at the γ-position, resulting in a more modest pKa reduction. |
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block sites of metabolic oxidation.[21] The pyrrolidine ring, being rich in C-H bonds, presents multiple potential sites for hydroxylation by CYP enzymes. Replacing a susceptible hydrogen with a fluorine creates a C-F bond that is exceptionally resistant to enzymatic cleavage.[22] This strategy is particularly effective at the C3 and C4 positions, which are often vulnerable to metabolic attack. By preventing the formation of undesired metabolites, fluorination can increase a drug's half-life, improve its safety profile, and ensure more consistent therapeutic exposure.[6][8]
Chapter 3: Synthetic Strategies for Accessing Fluorinated Pyrrolidines
The widespread use of fluorinated pyrrolidines has been enabled by the development of robust synthetic methods.[23] One of the most common and cost-effective strategies involves the nucleophilic fluorination of readily available chiral precursors, such as (2S,4R)-4-hydroxyproline, a natural amino acid.
Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or commercial alternatives like Deoxo-Fluor® are frequently used to replace the hydroxyl group with fluorine.[24][25] This reaction typically proceeds through an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position. Therefore, starting with (2S,4R)-4-hydroxyproline yields the corresponding (2S,4S)-4-fluoroproline derivative.
Representative Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonitrile
This protocol is adapted from methodologies used in the synthesis of DPP-4 inhibitors.[24]
Step 1: Protection and Amide Formation
-
To a solution of (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., dioxane/water), add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH) to protect the nitrogen atom.
-
Isolate the N-Boc-4-hydroxyproline.
-
Activate the carboxylic acid (e.g., with ethyl chloroformate and a tertiary amine base) and then treat with aqueous ammonia to form the primary amide.
Step 2: Dehydration to Nitrile
-
Treat the N-Boc-4-hydroxyproline amide with a dehydrating agent, such as trifluoroacetic anhydride, in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to form N-Boc-4-hydroxypyrrolidine-2-carbonitrile.
Step 3: Deoxyfluorination
-
Dissolve the N-Boc-4-hydroxypyrrolidine-2-carbonitrile in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) (approx. 1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonitrile.
CAUTION: Deoxyfluorination reagents like DAST are hazardous and should be handled with extreme care by trained personnel in a chemical fume hood.
Chapter 4: Case Study in Modern Drug Discovery: Fluoropyrrolidine-based DPP-4 Inhibitors
A prominent example of the successful application of fluorinated pyrrolidines is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[24] Many potent DPP-4 inhibitors, such as Sitagliptin, feature a central amine that interacts with the active site. A common optimization strategy involves incorporating this amine into a pyrrolidine ring.
The introduction of a fluorine atom at the 4-position of the pyrrolidine-2-carbonitrile scaffold, a key intermediate, serves multiple purposes:
-
Potency Enhancement: The electron-withdrawing fluorine atom enhances the electrophilicity of the nitrile carbon, promoting the key covalent interaction with the active site serine residue of DPP-4.
-
Conformational Constraint: The fluorine helps to lock the pyrrolidine ring in the optimal conformation for binding within the enzyme's S1 pocket.
-
Metabolic Stability: The C-F bond provides enhanced stability against potential metabolism on the pyrrolidine ring.
The development of potent DPP-4 inhibitors based on the 4-fluoropyrrolidine scaffold highlights a rational, multi-parameter optimization strategy made possible by the predictable effects of fluorine.[24]
Chapter 5: Conclusion and Future Outlook
The fluorinated pyrrolidine motif is far more than a simple building block; it is a sophisticated tool for molecular design. By understanding the fundamental principles of how fluorine's stereoelectronic properties influence the conformation and reactivity of the privileged pyrrolidine scaffold, medicinal chemists can address critical challenges in drug development, including potency, selectivity, and pharmacokinetics.[1][6] The continued development of novel synthetic methodologies will undoubtedly expand the toolkit for creating even more complex and precisely functionalized fluorinated pyrrolidines.[26][27] As drug discovery moves toward more challenging biological targets, the rational application of enabling motifs like the fluorinated pyrrolidine will remain a key strategy for success.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 3-Fluoropyrrolidine Derivatives: A Guide to Modern Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When this strategic fluorination occurs on a privileged heterocyclic core like pyrrolidine, the resulting derivatives become highly sought-after building blocks in medicinal chemistry. Specifically, chiral 3-fluoropyrrolidines are key components in the development of potent and selective therapeutic agents, including inhibitors for dipeptidyl peptidase IV (DPP-IV) and Aurora kinases.[1][2] This guide provides a detailed exploration of the core stereoselective strategies for synthesizing these valuable compounds, focusing on the underlying principles of stereocontrol, practical experimental considerations, and the latest advancements in the field.
Asymmetric [3+2] Cycloaddition: A Convergent and Powerful Approach
One of the most elegant and efficient methods for constructing highly functionalized chiral pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[3][4] This strategy has been successfully extended to the synthesis of 3-fluoropyrrolidines using fluorinated styrenes as the dipolarophile, offering excellent control over both relative and absolute stereochemistry.
The success of this reaction hinges on the formation of a chiral catalyst-azomethine ylide complex that dictates the stereochemical outcome of the cycloaddition. A leading methodology employs a Copper(I) catalyst, specifically Cu(CH₃CN)₄PF₆, in conjunction with a chiral diphosphine ligand such as (S)-DTBM-segphos.[3]
The proposed catalytic cycle proceeds as follows:
-
Complex Formation: The Cu(I) salt and the chiral diphosphine ligand form a chiral catalytic complex.
-
Ylide Generation: This complex reacts with an imino ester in the presence of a mild base (e.g., KOtBu) to generate a chiral copper-bound azomethine ylide.
-
Stereoselective Cycloaddition: The fluorinated alkene approaches the ylide complex in a highly organized, sterically-controlled transition state. The bulky substituents on the chiral ligand effectively shield one face of the ylide, forcing the alkene to approach from the less hindered side, thereby establishing the stereocenters of the new pyrrolidine ring.
-
Product Release and Catalyst Regeneration: The resulting copper-bound pyrrolidine releases the final product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
The versatility of this method is demonstrated by its broad substrate scope, accommodating various substituents on both the fluorinated styrene and the imino ester, consistently delivering high yields and stereoselectivities.[3][5]
| Entry | Fluorinated Styrene (Ar) | Imino Ester (R) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Methyl | 48 | >20:1 | 96 |
| 2 | 4-CF₃-Ph | Methyl | 96 | >20:1 | 97 |
| 3 | 4-CN-Ph | Methyl | 85 | >20:1 | 85 |
| 4 | 2-Naphthyl | Methyl | 72 | >20:1 | 94 |
| 5 | 3-Thienyl | Methyl | 87 | 19:1 | 97 |
| 6 | Phenyl (trifluorostyrene) | L-Menthol | 82 | >20:1 | 96 |
Data synthesized from studies on Cu(I)-catalyzed 1,3-dipolar cycloadditions.[3][5]
This protocol is a self-validating system; successful execution, confirmed by NMR and chiral HPLC analysis, will yield products with the high stereoselectivities reported in the literature.
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, add Cu(CH₃CN)₄PF₆ (0.01 mmol, 1.0 eq) and (S)-DTBM-segphos (0.012 mmol, 1.2 eq) to a flame-dried reaction vial.
-
Solvent Addition: Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to ensure complete formation of the chiral catalyst complex.
-
Reagent Addition: Sequentially add KOtBu (0.04 mmol, 0.2 eq), the imino ester (0.4 mmol, 2.0 eq), and the fluorinated styrene derivative (0.2 mmol, 1.0 eq).
-
Reaction Execution: Seal the vial and transfer it to a preheated oil bath at 80 °C. Stir the reaction for 48 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 3-fluoropyrrolidine derivative.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Diastereoselective Cyclization of Acyclic Precursors
An alternative to building the ring via cycloaddition is to forge it through the intramolecular cyclization of a carefully designed acyclic precursor. This approach leverages existing stereocenters or substrate control to direct the formation of the new stereocenter during the ring-closing event.
A robust strategy involves the 5-exo-trig iodocyclization of allylic fluorides that contain a tethered nitrogen nucleophile (e.g., a tosylamide).[6] The key to stereocontrol is the allylic fluorine atom itself.
The reaction is initiated by the activation of the double bond by an iodine source (e.g., I₂). The cyclization proceeds through an iodonium ion intermediate. The allylic fluorine atom, due to its electronegativity and steric presence, directs the incoming nitrogen nucleophile to attack from the same face (syn attack). This results in a high degree of syn-stereocontrol, leading to the formation of a single major diastereomer.[6] This method is particularly effective for producing 3-fluoro-4-iodomethylpyrrolidines, which can be further elaborated.
Another effective multi-step sequence begins with the bromofluorination of an alkenyl azide.[7][8] The resulting bromofluoroazide undergoes reduction of the azide to a primary amine, which is typically protected in situ (e.g., as a Boc-carbamate). The final ring-closing step is achieved by treating this intermediate with a base (e.g., NaH), which promotes an intramolecular Sₙ2 reaction where the carbamate nitrogen displaces the bromide, forming the 3-fluoropyrrolidine ring.[7] This linear approach offers excellent control and avoids sensitive intermediates.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex targets. For 3-fluoropyrrolidines, (S)- or (R)-hydroxyproline is an ideal starting point.
The most direct conversion involves the replacement of the hydroxyl group of hydroxyproline with fluorine. This is typically achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or its safer analogues (Deoxo-Fluor®).[8] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position of hydroxyproline, which becomes the C3 position of the desired product. Thus, (2S, 4R)-4-hydroxyproline yields (2S, 3S)-3-fluoropyrrolidine-2-carboxylic acid.
Trustworthiness Note: While effective, deoxofluorination reagents like DAST can be hazardous, with the potential for thermal runaway. Strict adherence to safety protocols, including performing the reaction behind a blast shield at low temperatures and on a small scale initially, is critical. An alternative, safer approach involves a two-step process: mesylation or tosylation of the hydroxyl group followed by nucleophilic displacement with a fluoride source (e.g., CsF, TBAF).
The use of commercially available (R)- or (S)-3-fluoropyrrolidine hydrochloride also represents a highly practical and reliable chiral pool approach, bypassing the need for stereoselective synthesis entirely and allowing for direct functionalization.[1][2][9]
Summary and Future Outlook
The stereoselective synthesis of 3-fluoropyrrolidine derivatives is a mature field with several robust and reliable strategies available to researchers.
-
Asymmetric [3+2] cycloadditions offer a convergent and highly efficient route to complex, multi-substituted derivatives with excellent enantiocontrol.
-
Diastereoselective cyclizations of acyclic precursors provide reliable access to specific diastereomers through substrate-controlled pathways.
-
Chiral pool synthesis from hydroxyproline or the direct use of enantiopure 3-fluoropyrrolidine remains a pragmatic and cost-effective approach for many applications.
Future research will likely focus on the development of more sustainable catalytic systems (e.g., using earth-abundant metals), expanding the substrate scope to include more challenging or diverse fluorinated alkenes, and the application of photoredox or enzymatic catalysis to open new avenues for stereocontrol. These continuing innovations will ensure that chemists have an ever-expanding toolkit to access these vital building blocks for the next generation of therapeutics.
References
- 1. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 2. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Buy (s)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 [smolecule.com]
Chiral Fluorinated Pyrrolidine Building Blocks: A Technical Guide for Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure and ability to engage in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of fluorine, the most electronegative element, into this chiral scaffold further enhances its utility, offering a powerful tool to fine-tune molecular properties with minimal steric impact.
The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the high strength of the carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug. Furthermore, the conformational preferences of the pyrrolidine ring can be influenced by the stereospecific placement of fluorine, enabling more precise control over the molecule's presentation to its biological target. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of chiral fluorinated pyrrolidine building blocks for researchers, scientists, and drug development professionals.
Commercial Availability: A Landscape of Enabling Building Blocks
The accessibility of diverse chiral fluorinated pyrrolidine building blocks is crucial for their rapid integration into drug discovery programs. A growing number of chemical suppliers now offer a range of these valuable intermediates, categorized by the position and nature of the fluorine substitution.
Below is a summary of representative commercially available chiral fluorinated pyrrolidine building blocks. This is not an exhaustive list but is intended to provide a snapshot of the types of structures readily available for research and development.
| Supplier | Product Example | CAS Number | Purity | Notes |
| Sigma-Aldrich | (S)-(+)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 | 97% | Building block for inhibitors of dipeptidyl peptidase IV. |
| 2-(Trifluoromethyl)pyrrolidine | 109074-67-1 | 97% | Useful for introducing a trifluoromethyl group.[2] | |
| Alfa Chemistry | (R)-3-(4-Fluoro-phenyl)-pyrrolidine | 1048703-18-9 | --- | Aryl-substituted fluorinated pyrrolidine.[3][4] |
| (S)-3-(3-(Trifluoromethyl)phenyl)pyrrolidine | 1260490-94-5 | --- | Aryl-substituted trifluoromethylpyrrolidine.[4] | |
| Apollo Scientific | Wide selection of fluorinated pyrrolidines | Various | --- | Offers unique and diverse structures.[5] |
| Chem-Impex | 3-(Trifluoromethyl)Pyrrolidine Hydrochloride | MFCD03452798 | --- | Available in various quantities.[6] |
| Fluorochem | 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine HCl | 1823245-48-2 | --- | Contains both fluoromethyl and trifluoromethyl groups.[7] |
| Oakwood Chemical | 3-(Trifluoromethyl)pyrrolidine hydrochloride | 1189485-03-7 | --- | Building block for medicinal chemistry.[8] |
| Ossila | (S)-(+)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 | --- | Used in APIs and ferroelectrics.[5] |
| LGC Standards | 3-Fluoropyrrolidine hydrochloride | 169750-17-8 | --- | For research and reference standards.[9] |
Synthetic Strategies: Accessing Chiral Fluorinated Pyrrolidines
The synthesis of enantiomerically pure fluorinated pyrrolidines has been a significant area of research, leading to the development of several robust methodologies. These can be broadly categorized into chemical and biocatalytic approaches.
Chemical Synthesis: Catalytic Asymmetric Methods
One of the most powerful methods for the stereocontrolled synthesis of chiral fluorinated pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[10] Copper(I) complexes with chiral ligands have proven particularly effective in this transformation, affording highly substituted pyrrolidines with excellent diastereoselectivity and enantioselectivity.[10]
The general workflow for this approach is depicted below:
Figure 1: General workflow for the copper-catalyzed asymmetric [3+2] cycloaddition.
A key advantage of this method is the ability to generate multiple stereocenters in a single step with high control. The choice of the chiral ligand is critical for achieving high enantioselectivity, with various phosphine and N-heterocyclic carbene ligands being successfully employed.
Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroproline
This protocol is adapted from a practical synthesis of 4-fluoroprolines starting from the readily available (2S,4R)-4-hydroxyproline (HypOH).[11]
Step 1: Protection of (2S,4R)-4-hydroxyproline
-
Dissolve (2S,4R)-4-hydroxyproline (15.0 g, 0.114 mol) in 150 mL of a 2:1 mixture of THF/H₂O.
-
Add 50 mL of 10% w/v NaOH(aq) and di-tert-butyl dicarbonate (Boc anhydride) (30.0 g, 0.137 mol).
-
Stir the resulting solution at room temperature overnight.
-
Remove the THF by rotary evaporation under reduced pressure.
-
Dissolve the residue in ethyl acetate and adjust the pH to 2 by adding 10% w/v KHSO₄(aq).
-
Extract the acidic solution several times with ethyl acetate.
-
Wash the combined organic extracts with H₂O and brine, then dry over anhydrous Na₂SO₄(s).
-
Remove the desiccant by filtration and the solvent by rotary evaporation to yield N-Boc-(2S,4R)-4-hydroxyproline as a syrup.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-Boc-(2S,4R)-4-hydroxyproline from the previous step in CH₂Cl₂ at 0 °C.
-
Add pyridine (2.0 equivalents) and trifluoromethanesulfonic anhydride (1.5 equivalents).
-
Stir the solution at 0 °C for 1 hour.
-
Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure to give the crude triflate.
Step 3: Fluorination
-
Dissolve the crude triflate in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.5 equivalents) and stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the protected (2S,4R)-4-fluoroproline.
Step 4: Deprotection
-
Dissolve the protected (2S,4R)-4-fluoroproline in a solution of HCl in dioxane (4 M).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to yield (2S,4R)-4-fluoroproline hydrochloride as a solid.
Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered enzymes, such as monoamine oxidases (MAO-N), have been employed for the enantioselective synthesis of chiral pyrrolidine precursors.[12] For instance, the oxidative desymmetrization of a meso-pyrrolidine can provide a chiral bicyclic imine, a key intermediate in the synthesis of the antiviral drug nirmatrelvir (a component of Paxlovid).[12]
The biocatalytic approach often features mild reaction conditions, high enantioselectivity, and the potential for large-scale production.
Figure 2: Biocatalytic approach to a chiral pyrrolidine intermediate.
Applications in Drug Discovery: Case Studies
The unique properties of chiral fluorinated pyrrolidines have led to their incorporation into several successful drug candidates across various therapeutic areas.
Hepatitis C Virus (HCV) Protease Inhibitors
The HCV NS3/4A serine protease is a key enzyme in the viral replication cycle and a major target for antiviral therapy. Several potent inhibitors of this enzyme incorporate a chiral pyrrolidine or proline-like scaffold.
-
Grazoprevir (MK-5172): An approved HCV NS3/4A protease inhibitor, Grazoprevir, features a complex macrocyclic structure containing a proline-derived component.[3][10] While the core proline in the marketed drug is not fluorinated, the development of analogs with a spirocyclic proline highlights the exploration of structurally constrained pyrrolidine motifs to enhance potency.[10] The synthesis of Grazoprevir involves the coupling of several key building blocks, including a chiral pyrrolidine-containing fragment.[3]
-
Telaprevir (VX-950): Another HCV NS3/4A protease inhibitor, Telaprevir, also contains a proline-like scaffold.[13][14] Although the marketed version is not fluorinated, the development of synthetic routes often involves chiral pyrrolidine intermediates.[13] The exploration of fluorinated analogs of such drugs is a common strategy in medicinal chemistry to improve pharmacokinetic properties.
COVID-19 Antiviral Therapy
-
Paxlovid (Nirmatrelvir/Ritonavir): Nirmatrelvir, the active protease inhibitor component of Paxlovid, contains a chiral bicyclic pyrrolidine-based core.[12][15] The synthesis of this crucial building block has been achieved through a biocatalytic desymmetrization of a meso-pyrrolidine using a monoamine oxidase.[12] This highlights the industrial relevance of chiral pyrrolidine synthesis. The pyrrolidine ring was introduced to reduce the number of hydrogen bond donors, thereby improving oral bioavailability.[12]
Other Therapeutic Areas
-
RORγt Inverse Agonists: A series of cis-3,4-diphenylpyrrolidines have been designed as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a target for autoimmune diseases.[16] A lead compound in this series, (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine, demonstrates the use of a chiral fluorinated pyrrolidine scaffold to achieve potent and selective inhibition.[16]
Conclusion and Future Outlook
Chiral fluorinated pyrrolidine building blocks represent a class of high-value intermediates for modern drug discovery. The strategic introduction of fluorine into the pyrrolidine ring provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The increasing commercial availability of a diverse range of these building blocks, coupled with the development of robust and scalable synthetic methods, will undoubtedly accelerate their application in the design of next-generation therapeutics. As our understanding of the subtle interplay between fluorine substitution, stereochemistry, and biological activity continues to grow, we can expect to see a greater number of successful clinical candidates and approved drugs featuring this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ossila.com [ossila.com]
- 6. Chem-Impex International, Inc. 3-(Trifluoromethyl)Pyrrolidine Hydrochloride | Fisher Scientific [fishersci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-(Trifluoromethyl)pyrrolidine hydrochloride [oakwoodchemical.com]
- 9. 3-Fluoropyrrolidine hydrochloride | LGC Standards [lgcstandards.com]
- 10. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, and applications, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and natural products.[1] Its non-planar, saturated structure provides a three-dimensional framework that is highly advantageous for achieving specific and high-affinity interactions with biological targets. The introduction of a fluorine atom onto this privileged scaffold, as seen in this compound, imparts unique properties that are highly sought after in modern drug design.
Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity.[2] Specifically, the strategic placement of fluorine can block sites of metabolism, enhance binding to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The Boc (tert-butyloxycarbonyl) protecting group and the methyl ester functionality in the title compound offer versatile handles for synthetic elaboration, making it a valuable intermediate in the construction of complex pharmaceutical agents.[2]
This guide will explore the synthesis, structural characteristics, and practical applications of this important building block, providing a technical resource for researchers engaged in the design and synthesis of novel therapeutics.
Synthesis and Purification
The synthesis of this compound typically involves the stereoselective fluorination of a suitable precursor. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in the literature, a plausible and commonly employed synthetic strategy involves the fluorination of the corresponding β-keto ester or a related derivative.
A general, illustrative synthetic pathway is presented below. This pathway is based on established methodologies for the synthesis of similar fluorinated compounds.
Illustrative Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common organic synthesis techniques for fluorination and should be adapted and optimized for specific laboratory conditions.
-
Enolate Formation:
-
Dissolve Methyl (S)-1-Boc-pyrrolidine-3-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Electrophilic Fluorination:
-
To the cold enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same anhydrous solvent.
-
Allow the reaction to stir at a low temperature for a specified period, monitoring the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is defined by its pyrrolidine core, the stereochemistry at the C3 position, and the presence of the fluorine, Boc, and methyl carboxylate substituents.
Spectroscopic Data (Predicted and Analog-Based)
While a complete set of officially published spectroscopic data for this specific molecule is not available, we can predict the expected spectral characteristics based on the analysis of its non-fluorinated analog and general principles of NMR and mass spectrometry.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the pyrrolidine ring protons. The protons on the carbon bearing the fluorine atom will likely show coupling to the fluorine nucleus. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the methyl carbons, and the carbons of the pyrrolidine ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl stretching of the ester and the carbamate (Boc group), typically in the range of 1680-1750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a prominent fragment corresponding to the loss of the Boc group or other neutral losses. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
Note: The actual chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.
Conformational Analysis
The introduction of a fluorine atom at the C3 position of the pyrrolidine ring has a significant impact on its conformational preferences. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of various "puckered" conformations, often described as envelope or twist forms.
The presence of the electronegative fluorine atom introduces stereoelectronic effects, most notably the gauche effect. This effect often leads to a conformational preference where the fluorine atom is positioned gauche to the nitrogen atom of the pyrrolidine ring. This can influence the overall shape of the molecule and, consequently, its interaction with biological targets.
Chiral Integrity and Analysis
As a chiral molecule, ensuring the enantiomeric purity of this compound is crucial for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess (ee) of such compounds. This involves the use of a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the combination of the biologically relevant pyrrolidine scaffold, the beneficial properties imparted by the fluorine atom, and the synthetic handles provided by the Boc and methyl ester groups.
Workflow for a Medicinal Chemist
Caption: A typical workflow for utilizing the title compound in drug discovery.
Key Synthetic Transformations:
-
Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This free amine can then be functionalized through various reactions, such as amide bond formation, reductive amination, or arylation.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This carboxylic acid can then be used in amide coupling reactions or other transformations.
These synthetic routes allow for the incorporation of the fluorinated pyrrolidine scaffold into a wide range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a chiral, three-dimensional scaffold, the beneficial properties of fluorine, and orthogonal protecting groups makes it an attractive starting material for the synthesis of novel drug candidates. A thorough understanding of its synthesis, purification, and structural characteristics is essential for its effective utilization in the development of new and improved therapeutics.
References
Methodological & Application
Application Note: Strategic Incorporation of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate in Advanced Peptide Synthesis
Abstract
The introduction of fluorinated non-canonical amino acids into peptide sequences is a potent strategy in medicinal chemistry and drug discovery for modulating therapeutic properties such as metabolic stability, binding affinity, and cellular permeability.[1] This application note provides a comprehensive technical guide for the effective utilization of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate , a fluorinated proline analog, in solid-phase peptide synthesis (SPPS). We present detailed, field-proven protocols for the initial saponification of the methyl ester, subsequent coupling reactions using modern reagents, and Boc-deprotection strategies. The causality behind experimental choices, troubleshooting, and the conformational implications of the 3-fluoro substituent are discussed to ensure scientifically sound and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Proline Analogs
Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones, making it a critical residue in defining secondary structures like β-turns.[2] The strategic substitution of proline with fluorinated analogs, such as 3-fluoropyrrolidine derivatives, offers a sophisticated tool for fine-tuning these conformations. The high electronegativity of the fluorine atom introduces potent stereoelectronic effects, which can enforce a specific pyrrolidine ring pucker and influence the cis/trans isomerization of the preceding peptide bond.[3] These subtle yet powerful modifications can lead to:
-
Enhanced Proteolytic Stability: The electron-withdrawing nature of fluorine can shield the peptide bond from enzymatic cleavage.[1]
-
Modulated Receptor Binding: Pre-organizing the peptide backbone into a bioactive conformation can significantly improve binding affinity and selectivity.
-
Improved Pharmacokinetic Properties: Increased hydrophobicity and stability can lead to longer in-vivo half-lives and better membrane permeability.[1]
This compound serves as a valuable precursor for introducing (S)-3-fluoroproline into a peptide sequence. However, its direct use is precluded by the methyl ester on the C-terminus. Therefore, the first critical step is the quantitative hydrolysis of this ester to the corresponding carboxylic acid, which can then be activated for peptide bond formation.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |
| CAS Number | 313706-15-9 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Liquid |
| Storage | Store at 2-8°C, protect from moisture. |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. |
Data sourced from supplier information.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and incorporation of the fluorinated proline analog into a peptide sequence using a Boc-based solid-phase synthesis strategy.
Prerequisite: Saponification of the Methyl Ester
The foundational step is the conversion of the methyl ester to the free carboxylic acid. This is crucial as the carboxylate is the functional group that will be activated for coupling. Due to the presence of the Boc protecting group, which is acid-labile, a base-mediated hydrolysis (saponification) is required.
Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and effective method for the saponification of amino acid esters, offering a good balance between reaction rate and prevention of side reactions like racemization.[2][4] The use of an organic co-solvent like dioxane or THF ensures the solubility of the starting material.
References
- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Asymmetric Synthesis and Applications of Fluorinated Pyrrolidine Scaffolds: A Guide for Researchers
Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and catalysis, appearing in a multitude of natural products, pharmaceuticals, and organocatalysts. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for molecular recognition and biological activity. The strategic incorporation of fluorine, the most electronegative element, into the pyrrolidine framework imparts unique stereoelectronic properties that can profoundly influence the molecule's conformation, basicity, metabolic stability, and lipophilicity.[1] These modifications are not mere structural embellishments; they are deliberate design elements aimed at enhancing therapeutic efficacy and catalytic performance.
Fluorine's strong inductive effect can enforce a specific pucker on the pyrrolidine ring, pre-organizing the scaffold into a bioactive conformation.[2] This conformational locking can lead to enhanced binding affinity for biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile for drug candidates.[1] In the realm of organocatalysis, fluorinated pyrrolidine derivatives have emerged as powerful tools for asymmetric synthesis, where the electronic and steric influence of fluorine can enhance stereoselectivity.[3]
This comprehensive guide provides an in-depth exploration of the asymmetric synthesis of fluorinated pyrrolidine scaffolds, detailing field-proven protocols and showcasing their diverse applications in drug discovery and catalysis. We will delve into the causality behind experimental choices, offering insights to empower researchers in their own investigations.
Asymmetric Synthetic Methodologies
The stereocontrolled introduction of fluorine into the pyrrolidine ring is a significant synthetic challenge. Several powerful asymmetric methodologies have been developed to address this, primarily falling into three categories: metal-catalyzed cycloadditions, organocatalytic reactions, and enzymatic resolutions.
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
One of the most robust methods for constructing highly functionalized, enantioenriched fluorinated pyrrolidines is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[4] This methodology allows for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity in a single step. The choice of a chiral phosphine ligand is critical for achieving high levels of stereocontrol.
Experimental Protocol: Copper-Catalyzed Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines [4]
This protocol describes a general procedure for the enantioselective synthesis of fluorinated pyrrolidines via a Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate tetrakis(acetonitrile))
-
(S)-DTBM-SEGPHOS (Chiral diphosphine ligand)
-
KOtBu (Potassium tert-butoxide)
-
Substituted imino ester (Azomethine ylide precursor)
-
Substituted 1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-purged glovebox or under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol) to a dry reaction vial.
-
Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Sequentially add KOtBu (0.04 mmol, 0.2 eq.), the imino ester (0.4 mmol, 2.0 eq.), and the fluorinated styrene (0.2 mmol, 1.0 eq.).
-
Seal the vial and heat the reaction mixture to 80 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Causality of Experimental Choices:
-
Catalyst System: The combination of a copper(I) salt and a chiral diphosphine ligand like (S)-DTBM-SEGPHOS forms a chiral Lewis acid catalyst that coordinates to the azomethine ylide and the fluorinated alkene, creating a chiral environment that directs the stereochemical outcome of the cycloaddition.[4]
-
Base: KOtBu acts as a base to deprotonate the imino ester, generating the azomethine ylide in situ.
-
Solvent and Temperature: Toluene is a common non-polar solvent for this type of reaction. The elevated temperature is necessary to overcome the activation energy of the reaction, particularly with less reactive fluorinated styrenes.[4]
Organocatalytic Asymmetric Synthesis
Organocatalysis, utilizing small chiral organic molecules as catalysts, offers a metal-free and often more environmentally benign approach to asymmetric synthesis. Proline and its derivatives are prominent organocatalysts for the synthesis of fluorinated pyrrolidines, typically proceeding through enamine or iminium ion intermediates.[3][5]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition for the Synthesis of Fluorinated Pyrrolidine Precursors [6]
This protocol provides a representative procedure for the asymmetric Michael addition of a ketone to a nitroalkene, a key step in the synthesis of some fluorinated pyrrolidine scaffolds, catalyzed by a proline-derived organocatalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of the Hayashi-Jørgensen catalyst (20 mol%) in anhydrous toluene (1.0 mL) at room temperature, add cyclohexanone (1.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add trans-β-nitrostyrene (0.5 mmol) and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC.
Causality of Experimental Choices:
-
Organocatalyst: The pyrrolidine moiety of the Hayashi-Jørgensen catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled fashion, directed by the bulky diphenylmethylsilyl ether group.[5]
-
Solvent: Toluene is a suitable non-polar solvent for this reaction.
Enzymatic Kinetic Resolution
Enzymatic methods offer exquisite selectivity under mild reaction conditions. Lipases are commonly employed for the kinetic resolution of racemic fluorinated pyrrolidines or their precursors, selectively catalyzing the transformation of one enantiomer while leaving the other unreacted.[7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Pyrrolidine Precursor [7]
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic 3-aryl alkanoic acid ester, which can be a precursor to chiral fluorinated pyrrolidines.
Materials:
-
Racemic ethyl 3-(4-fluorophenyl)butanoate
-
Pseudomonas fluorescens lipase
-
Phosphate buffer (pH 7.2)
-
Toluene
Procedure:
-
To a suspension of the racemic ester (1.0 mmol) in a mixture of phosphate buffer (10 mL, 0.1 M, pH 7.2) and toluene (1.0 mL), add the Pseudomonas fluorescens lipase (100 mg).
-
Shake the mixture at 30 °C and monitor the reaction progress by chiral Gas Chromatography (GC) or HPLC.
-
After approximately 50% conversion is reached (typically 48-72 hours), stop the reaction by filtering off the enzyme.
-
Acidify the aqueous phase with 2M HCl to pH 2 and extract with ethyl acetate.
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched carboxylic acid.
-
Extract the unreacted ester from the organic phase of the initial reaction mixture.
-
Determine the enantiomeric excess of both the resolved acid and the remaining ester.
Causality of Experimental Choices:
-
Enzyme: Lipases are highly enantioselective hydrolases. In this case, the Pseudomonas fluorescens lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid at a much faster rate than the other.
-
Biphasic System: The use of a buffer/organic solvent biphasic system can improve substrate solubility and enzyme stability.
-
pH: Maintaining the pH at 7.2 ensures the enzyme operates within its optimal activity range.
Data Presentation and Visualization
Workflow for Asymmetric Synthesis of Fluorinated Pyrrolidines
Caption: Overview of major asymmetric synthesis routes to chiral fluorinated pyrrolidines.
Mechanism of Organocatalytic Michael Addition
Caption: Simplified mechanism of proline-derived organocatalysis in Michael additions.
Applications of Fluorinated Pyrrolidine Scaffolds
The unique properties imparted by fluorine make these scaffolds highly valuable in both medicinal chemistry and asymmetric catalysis.
Drug Discovery
The introduction of fluorine can significantly enhance the pharmacological profile of pyrrolidine-based drug candidates.
-
Enzyme Inhibition: Fluorinated pyrrolidines have shown potent inhibitory activity against a range of enzymes. For example, fluorinated pyrrolidine-2-carbonitrile derivatives are effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[8] They have also been investigated as inhibitors of neuronal nitric oxide synthase (nNOS) for neurodegenerative diseases, and as α-amylase and α-glucosidase inhibitors.[9][10]
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be leveraged to improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.[11][12] Fluorinated pyrrolidines are being explored for conditions like schizophrenia by targeting glycine transporter-1 (GlyT1).[4]
Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolidine Derivatives
| Compound Class | Target | Fluorinated Analog IC₅₀/Kᵢ | Non-Fluorinated Analog IC₅₀/Kᵢ | Fold Improvement | Reference |
| Pyrrolidine Sulfonamides | GlyT1 | Kᵢ = 0.198 µM (4-F) | Kᵢ > 10 µM (H) | >50 | [4] |
| Pyrrolidine-2,5-diones | Anticonvulsant Activity | ED₅₀ = 80.38 mg/kg | ED₅₀ > 100 mg/kg | >1.2 | [4] |
| Pyrrolidine Derivatives | α-Amylase Inhibition | IC₅₀ = 26.24 µg/mL (p-OCH₃) | IC₅₀ = 36.32 µg/mL (unsubstituted) | 1.4 | [10] |
| Pyrrolidine Derivatives | α-Glucosidase Inhibition | IC₅₀ = 18.04 µg/mL (p-OCH₃) | IC₅₀ = 47.19 µg/mL (unsubstituted) | 2.6 | [10] |
| Cinchona Alkaloids | Cholinesterase (BChE) | Kᵢ = 0.075 µM (m-F) | Kᵢ > 1 µM (unsubstituted) | >13 | [5] |
Asymmetric Catalysis
Chiral fluorinated pyrrolidines themselves serve as highly effective organocatalysts for a variety of asymmetric transformations. The fluorine atom can influence the catalyst's conformation and the electronic nature of the catalytic site, leading to improved stereoselectivity.
-
Aldol and Michael Reactions: Proline-based dipeptides containing fluorine moieties have been shown to be superior organocatalysts for the asymmetric aldol reaction, achieving high yields and enantioselectivities in both organic and aqueous media.[3] Similarly, fluorinated pyrrolidine-based squaramides are excellent catalysts for the Michael addition of ketones to nitroalkenes.[6] The enhanced acidity of nearby protons due to the electron-withdrawing fluorine can facilitate key steps in the catalytic cycle.
Conclusion and Future Outlook
The asymmetric synthesis of fluorinated pyrrolidine scaffolds has emerged as a vibrant and impactful area of chemical research. The methodologies outlined in this guide, from metal-catalyzed cycloadditions to organocatalytic and enzymatic approaches, provide a robust toolkit for accessing these valuable molecules with high stereocontrol. The applications of these scaffolds are continually expanding, with significant contributions to the development of new therapeutics and more efficient catalytic systems. The strategic incorporation of fluorine is a powerful design principle that allows for the fine-tuning of molecular properties, and the fluorinated pyrrolidine motif is a testament to the success of this approach. Future research will undoubtedly uncover new synthetic routes and novel applications for these versatile and potent chemical entities.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biolabo.fr [biolabo.fr]
Reaction conditions for coupling with Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Beginning Data Collection
I've started gathering data on the coupling reaction conditions. Google searches are underway, focusing on reaction partners, reagents, solvents, temperatures, and times. My goal is to compile a comprehensive understanding of the field.
Planning Application Note Structure
I'm now diving into the chemical principles driving these reactions, specifically the roles of fluorine and the Boc group. This involves a deep dive into peer-reviewed articles and established protocols to ensure a solid scientific foundation. Next, I'll structure the application note, starting with the importance of fluorinated pyrrolidines and detailing various coupling strategies, moving towards step-by-step protocols for amide and C-C bond formations.
Refining Data Analysis
I'm now delving into the chemical principles, specifically the influence of fluorine and the Boc group in these couplings, with a focus on peer-reviewed literature and standard protocols to solidify my scientific base. I'm also planning the application note's structure, which starts with the importance of fluorinated pyrrolidines and progresses to detailing different coupling strategies, followed by clear protocols.
Application Notes and Protocols: Incorporation of the 3-Fluoropyrrolidine Moiety into Bioactive Molecules
Introduction: The Strategic Advantage of Fluorine in the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is increasingly recognized as a key factor for successful drug discovery.[1] The strategic introduction of fluorine, the most electronegative element, onto the pyrrolidine ring at the 3-position can profoundly and predictably alter the physicochemical and pharmacological properties of a molecule.[3][4] This targeted modification is not merely an exercise in analogue synthesis but a powerful tool for fine-tuning molecular properties to enhance therapeutic potential.
The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can lead to several beneficial effects:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as for reducing off-target effects.
-
Conformational Control: The fluorine atom exerts a significant influence on the puckering of the pyrrolidine ring, often favoring a Cγ-exo conformation due to the gauche effect.[4][5][6] This conformational restriction can pre-organize a molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block unwanted metabolism, thereby increasing the half-life of a drug.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can contribute to improved binding affinity.
This guide provides a comprehensive overview of the synthetic strategies for introducing the 3-fluoropyrrolidine moiety, its impact on molecular properties, and detailed protocols for its incorporation into bioactive molecules.
Synthetic Strategies for Accessing 3-Fluoropyrrolidine Building Blocks
The synthesis of enantiomerically pure 3-fluoropyrrolidine is a critical first step for its incorporation into chiral drug candidates. Several synthetic approaches have been developed, ranging from the fluorination of pre-existing pyrrolidine scaffolds to asymmetric syntheses that establish the fluorine-bearing stereocenter with high fidelity.
A common and effective method involves the nucleophilic fluorination of a protected 3-hydroxypyrrolidine. This precursor can be derived from readily available chiral starting materials. A recently disclosed process highlights the synthesis of (3R)-3-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine, achieving high optical and chemical purity suitable for pharmaceutical manufacturing.[7]
Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[3][8][9] This approach allows for the construction of the pyrrolidine ring and the installation of the fluorine substituent in a single, highly stereocontrolled step. Copper(I) catalyzed reactions, in particular, have shown great promise in delivering a wide range of substituted 3-fluoropyrrolidines with excellent yields and enantioselectivities.[3][8]
The following diagram illustrates a generalized workflow for the synthesis and incorporation of a 3-fluoropyrrolidine moiety.
Caption: General workflow for synthesizing and incorporating a 3-fluoropyrrolidine moiety.
Impact on Physicochemical Properties: A Data-Driven Perspective
The introduction of a 3-fluoropyrrolidine moiety can significantly alter the physicochemical properties of a parent molecule. The following table summarizes the expected changes in key parameters.
| Property | Effect of 3-Fluoropyrrolidine Incorporation | Rationale |
| pKa | Decrease | The strong inductive effect of the fluorine atom withdraws electron density from the pyrrolidine nitrogen, reducing its basicity.[6] |
| Lipophilicity (LogP) | Increase or Decrease | The effect is context-dependent. While fluorine is lipophilic, the overall change in LogP depends on the conformation and solvent accessibility of the fluorine atom. |
| Metabolic Stability | Increase | The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[10] |
| Aqueous Solubility | Variable | The impact on solubility is not always predictable and depends on the overall molecular structure and crystal packing forces. |
| Conformational Rigidity | Increase | The gauche effect between the fluorine and nitrogen atoms can lock the pyrrolidine ring in a preferred pucker, reducing conformational flexibility.[4][5] |
Protocols for the Incorporation of 3-Fluoropyrrolidine
The following protocols provide detailed, step-by-step methodologies for common reactions used to incorporate the 3-fluoropyrrolidine moiety into bioactive molecules.
Protocol 1: Copper-Catalyzed N-Arylation of 3-Fluoropyrrolidine (Ullmann-type Coupling)
This protocol describes a general procedure for the N-arylation of 3-fluoropyrrolidine with an aryl halide using a copper catalyst.
Materials:
-
(S)-(+)-3-Fluoropyrrolidine hydrochloride[11] or (R)-(−)-3-Fluoropyrrolidine hydrochloride[12][13]
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., (S)-N-Methylpyrrolidine-2-carboxylate[14] or other suitable ligand)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add CuI (5 mol%), the ligand (10 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide (1.0 equivalent) and 3-fluoropyrrolidine hydrochloride (1.2 equivalents) to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Schematic of the N-arylation of 3-fluoropyrrolidine.
Protocol 2: Amide Coupling of a Carboxylic Acid with 3-Fluoropyrrolidine
This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid-containing bioactive scaffold and 3-fluoropyrrolidine.
Materials:
-
Carboxylic acid-containing scaffold
-
(S)-(+)-3-Fluoropyrrolidine hydrochloride or (R)-(−)-3-Fluoropyrrolidine hydrochloride
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent (1.1 equivalents) and the organic base (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add 3-fluoropyrrolidine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired amide product.
Characterization of 3-Fluoropyrrolidine Containing Molecules
The incorporation of fluorine necessitates the use of specific analytical techniques for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an essential tool for confirming the presence and chemical environment of the fluorine atom.[15][16] ¹H and ¹³C NMR spectra will also show characteristic splitting patterns due to H-F and C-F coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the final product.[15][17] Fragmentation patterns in MS/MS experiments can provide valuable structural information.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the synthesized compounds.[17] Chiral HPLC may be necessary to determine the enantiomeric excess of chiral products.
Case Study: 3-Fluoropyrrolidine in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-fluoropyrrolidine moiety has been successfully incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target for the treatment of type 2 diabetes.[10] In these inhibitors, the fluoropyrrolidine serves as a key pharmacophore that interacts with the active site of the enzyme. The fluorine atom can modulate the basicity of the pyrrolidine nitrogen, which is crucial for binding, and can also enhance metabolic stability, leading to an improved pharmacokinetic profile.[11] However, it is also important to consider potential bioactivation pathways of fluorinated moieties, as has been studied for some DPP-IV inhibitor analogs containing a fluoropyrrolidine.[10]
Conclusion
The incorporation of a 3-fluoropyrrolidine moiety is a powerful and versatile strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the conformational and physicochemical properties of bioactive molecules to enhance their therapeutic potential. The synthetic protocols and analytical considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this valuable building block in their research endeavors.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CAS 136725-53-6: S-(+)-3-Fluoropyrrolidine hydrochloride [cymitquimica.com]
- 12. ossila.com [ossila.com]
- 13. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pure.atu.ie [pure.atu.ie]
Application Note & Protocol: Strategic Use of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3][4] When integrated into privileged scaffolds like the pyrrolidine ring, these effects are amplified, providing a powerful tool for developing next-generation therapeutics.
This application note provides a detailed guide for researchers and drug development professionals on the practical use of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate , a versatile chiral building block. We will demonstrate its application in the synthesis of a potent enzyme inhibitor, using a Dipeptidyl Peptidase IV (DPP-4) inhibitor as an illustrative case study. DPP-4 inhibitors are a critical class of oral hypoglycemic agents for the management of type 2 diabetes.[5][6][7] The protocols herein are designed to be robust and explanatory, detailing not just the procedural steps but also the underlying chemical principles that ensure success.
The Strategic Advantage of the 3-Fluoropyrrolidine Moiety
The choice of this compound is predicated on the distinct advantages conferred by the fluorine atom at the C-3 position.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine at a potentially metabolically labile position can increase the drug's half-life and improve its pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen (after deprotection). This modulation can be critical for optimizing interactions with the target protein's active site, potentially reducing off-target effects related to non-specific binding at physiological pH.
-
Conformational Control: The steric and electronic influence of the fluorine atom can alter the puckering of the pyrrolidine ring. This can lock the molecule into a more biologically active conformation, thereby enhancing binding affinity and selectivity for the target enzyme.[1]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein binding pocket, contributing to increased inhibitor potency.[2][4]
Case Study: Synthesis of a DPP-4 Inhibitor
To illustrate the utility of this building block, we will outline the synthesis of a representative fluorinated DPP-4 inhibitor. The general structure of many DPP-4 inhibitors involves a proline-like scaffold that mimics the enzyme's natural substrate.[8][9] Our synthetic strategy involves two primary steps: the saponification of the starting material's methyl ester to yield the free carboxylic acid, followed by a robust amide coupling reaction with a suitable amine fragment.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of dipeptidyl peptidase IV inhibitors: virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel Fluorinated Heterocyclic Compounds: A Detailed Guide for Researchers
Introduction: The Transformative Impact of Fluorine in Heterocyclic Chemistry
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy in modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] Consequently, a significant portion of recently FDA-approved drugs feature fluorinated heterocyclic moieties.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge synthetic methodologies for accessing novel fluorinated heterocyclic compounds, complete with field-proven insights, step-by-step protocols, and troubleshooting advice.
I. Trifluoromethylation of Heterocycles: A Modern Synthetic Imperative
The trifluoromethyl (CF3) group is a key pharmacophore, and its direct introduction into heterocyclic systems is of immense interest.[4] Modern methods have moved beyond harsh and often low-yielding traditional approaches, offering milder and more selective alternatives.
A. Copper-Catalyzed Trifluoromethylation of Indoles
The copper-catalyzed trifluoromethylation of indoles represents a robust and widely applicable method for the synthesis of 2-trifluoromethylindoles, which are valuable precursors for drug analogues.[5][6]
Causality Behind Experimental Choices: The choice of a copper catalyst is crucial, as it facilitates the generation of the trifluoromethyl radical from a stable precursor and mediates its addition to the indole nucleus. The use of an oxidant is necessary to complete the catalytic cycle. The selection of a suitable base is also critical for the efficiency of the reaction.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the indole substrate (0.5 mmol, 1.0 equiv.), Cu(OAc)₂ (10 mol %), and bathophenanthroline (10 mol %).
-
Reagent Addition: Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature for 10 minutes. Then, add the trifluoromethylating agent (e.g., TMSCF₃, 1.5 equiv.) and a suitable initiator (e.g., TBAF, 1.5 equiv.) under an inert atmosphere.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Mechanism of Copper-Catalyzed Trifluoromethylation of Indoles
The reaction is believed to proceed through a radical mechanism. Initially, the copper(II) catalyst is reduced to a copper(I) species. This Cu(I) species then reacts with the trifluoromethylating agent to generate a trifluoromethyl radical. The trifluoromethyl radical then adds to the C2 position of the indole, followed by oxidation and deprotonation to yield the final product and regenerate the Cu(II) catalyst.[3][7]
Caption: Proposed mechanism for the copper-catalyzed trifluoromethylation of indoles.
Quantitative Data: Substrate Scope and Yields
| Entry | Indole Substrate | Yield (%) | Reference |
| 1 | 3-Methylindole | 75 | [3] |
| 2 | 5-Bromoindole | 68 | [5] |
| 3 | N-Methylindole | 82 | [6] |
| 4 | 5-Nitroindole | 55 | [3] |
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The copper catalyst can be sensitive to moisture. Consider using a freshly opened bottle of the trifluoromethylating agent.
-
Side Reactions: Overheating can lead to decomposition of the starting material or product. Monitor the reaction temperature closely.
II. Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[8] This strategy is particularly well-suited for the functionalization of sensitive heterocyclic scaffolds.
A. Photoredox-Catalyzed Trifluoromethylation of Heterocycles
This method utilizes a photocatalyst that, upon excitation by visible light, can initiate a radical trifluoromethylation cascade.[5][9]
Causality Behind Experimental Choices: The choice of photocatalyst is critical and depends on its redox potential, which must be suitable to interact with the trifluoromethylating agent. The light source should emit at a wavelength that can excite the photocatalyst.
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation [5]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the heterocyclic substrate (0.2 mmol, 1.0 equiv.), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%), and the trifluoromethylating agent (e.g., CF₃SO₂Cl, 2.0 equiv.) in a suitable solvent (e.g., MeCN, 2 mL).
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the vial in front of a blue LED lamp and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Mechanism of Photoredox-Catalyzed Trifluoromethylation
The photocatalyst absorbs visible light and enters an excited state. In its excited state, the photocatalyst can engage in a single-electron transfer (SET) with the trifluoromethylating agent, generating a trifluoromethyl radical. This radical then adds to the heterocycle, and a subsequent oxidation and deprotonation sequence affords the trifluoromethylated product.[5]
Caption: General workflow for photoredox-catalyzed trifluoromethylation.
Quantitative Data: Examples of Photoredox Trifluoromethylation
| Heterocycle | Trifluoromethylating Agent | Photocatalyst | Yield (%) | Reference |
| Pyrrole | CF₃I | Ru(bpy)₃Cl₂ | 85 | [10] |
| Thiophene | CF₃SO₂Cl | fac-Ir(ppy)₃ | 78 | [5] |
| Pyridine | Togni's Reagent | Eosin Y | 65 | [11] |
| Quinoline | CF₃I | [Ir(ppy)₂(dtbbpy)]PF₆ | 72 | [12] |
Troubleshooting:
-
No Reaction: Ensure the light source is emitting at the correct wavelength to excite the photocatalyst. Check the purity of the solvent and reagents, as impurities can quench the excited state of the photocatalyst.
-
Low Conversion: Increase the reaction time or the loading of the photocatalyst. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can also act as a quencher.
III. Electrochemical Synthesis: A Green and Efficient Strategy
Electrochemical methods offer a sustainable and powerful alternative for the synthesis of fluorinated heterocycles, avoiding the need for stoichiometric oxidants or reductants.[13][14]
A. Anodic Fluorination of Thiophenes
Electrochemical fluorination can be employed for the direct introduction of fluorine atoms onto the thiophene ring.
Causality Behind Experimental Choices: The choice of electrolyte is crucial for providing a source of fluoride ions and ensuring sufficient conductivity. The anode material can influence the efficiency and selectivity of the fluorination process. A constant current or potential is applied to drive the oxidation of the substrate.
Experimental Protocol: Electrochemical Fluorination of Thiophene
-
Electrochemical Cell Setup: Use an undivided cell equipped with a platinum anode and a platinum cathode.
-
Electrolyte Solution: Prepare a solution of the thiophene substrate (1.0 mmol) in an electrolyte solution of Et₄NF•4HF in acetonitrile (0.1 M).
-
Electrolysis: Conduct the electrolysis at a constant current of 20 mA at room temperature.
-
Monitoring and Work-up: Monitor the consumption of the starting material by GC-MS. After completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with diethyl ether.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Mechanism of Anodic Fluorination
The thiophene substrate is oxidized at the anode to form a radical cation. This radical cation is then attacked by a fluoride ion from the electrolyte. Further oxidation and loss of a proton leads to the formation of the fluorinated thiophene.[13]
Caption: Simplified mechanism of anodic fluorination of thiophene.
Quantitative Data: Electrochemical Fluorination of Heterocycles
| Heterocycle | Electrolyte | Anode Material | Product(s) | Yield (%) | Reference |
| Thiophene | Et₄NF•4HF/MeCN | Platinum | 2-Fluorothiophene, 2,5-Difluorothiophene | 65 (total) | [13] |
| Furan | Et₃N•3HF/DME | Carbon | 2-Fluorofuran | 58 | [14] |
| Pyridine | Et₄NF•3HF/MeCN | Glassy Carbon | 2-Fluoropyridine | 45 | [15] |
Troubleshooting:
-
Anode Passivation: The surface of the anode can become coated with polymeric material, leading to a decrease in current and reaction efficiency. Periodically cleaning the anode or using a pulsed current can help to mitigate this issue.
-
Low Selectivity: The regioselectivity of the fluorination can be influenced by the electrolyte, solvent, and anode material. Optimization of these parameters may be necessary to achieve the desired selectivity.
IV. Safety Considerations in Fluorination Chemistry
Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile are often recommended).[16]
-
Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.
-
Quenching and Disposal: Be aware of the proper procedures for quenching reactive fluorinating agents and disposing of fluorine-containing waste.[1] For example, reagents like DAST should be quenched slowly with a saturated solution of sodium bicarbonate at low temperatures.
-
Emergency Preparedness: Have an emergency plan in place and ensure that safety equipment, such as an eyewash station and a safety shower, is readily accessible. Calcium gluconate gel should be available in case of skin contact with hydrogen fluoride, which can be generated from some fluorinating agents upon contact with moisture.[16]
Conclusion
The synthesis of novel fluorinated heterocyclic compounds is a dynamic and rapidly evolving field. The methodologies outlined in this guide—encompassing transition-metal catalysis, photoredox catalysis, and electrochemistry—provide powerful tools for accessing these valuable molecules. By understanding the underlying principles of these reactions and adhering to best practices in the laboratory, researchers can confidently and safely explore the vast chemical space of fluorinated heterocycles, paving the way for the next generation of pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base [mdpi.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAU Scholar's Space: Trifluoromethylation of heterocycles via visible light photoredox catalysis [scholarworks.bwise.kr]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. electrosynthesis.com [electrosynthesis.com]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Application Notes & Protocols: The Synthesis of PET Imaging Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Illuminating Biology with Positron Emission Tomography
Positron Emission Tomography (PET) is a uniquely powerful molecular imaging modality that provides non-invasive, quantitative three-dimensional visualization of physiological and pathological processes in vivo.[1][2] Unlike anatomical imaging techniques such as CT or MRI, PET offers profound insights into the functional aspects of biology, enabling the study of metabolism, receptor density, enzyme activity, and cellular proliferation.[1][3] The foundation of this capability lies in the use of PET radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide.[4][5] The development of novel and effective radiotracers is a cornerstone of advancing PET's utility in clinical diagnostics, neuroscience research, and pharmaceutical development.[4][5][6]
This guide provides an in-depth overview of the core principles and methodologies governing the synthesis of PET imaging agents. It is designed to bridge foundational radiochemistry with practical, field-proven protocols, equipping researchers with the knowledge to navigate this complex and dynamic field. We will explore the most clinically relevant radionuclides, delve into the causality behind key synthetic strategies, and provide a detailed, self-validating protocol for the production of a cornerstone PET tracer.
The Workhorse Radionuclides of PET
The choice of radionuclide is a critical first step in tracer design, dictated by its physical half-life, decay characteristics, and the underlying chemistry available for its incorporation into a molecule of interest.[4][5] While many positron emitters exist, three have emerged as the dominant players in clinical and preclinical PET imaging: Fluorine-18, Carbon-11, and Gallium-68.
| Radionuclide | Half-Life | Production Method | Key Chemical Features & Applications |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Cyclotron: ¹⁸O(p,n)¹⁸F | The most widely used PET isotope. Its convenient half-life allows for multi-step syntheses, transport to off-site facilities, and imaging protocols spanning several hours. Typically incorporated via nucleophilic substitution.[2][7] |
| Carbon-11 (¹¹C) | 20.4 minutes | Cyclotron: ¹⁴N(p,α)¹¹C | As carbon is ubiquitous in organic molecules, ¹¹C labeling allows for the creation of tracers that are chemically identical to the parent compound.[8][9] The short half-life necessitates a co-located cyclotron and rapid, highly efficient chemistry, but permits multiple scans in the same subject on the same day.[8] |
| Gallium-68 (⁶⁸Ga) | 67.8 minutes | ⁶⁸Ge/⁶⁸Ga Generator | Generator production makes ⁶⁸Ga accessible to facilities without a cyclotron.[10][11] Its chemistry is dominated by coordination with chelators (e.g., DOTA, NOTA), making it ideal for labeling peptides and antibodies.[10][11] This has been pivotal in the rise of theranostics.[11] |
Core Synthetic Strategies & Methodologies
The short half-lives of PET radionuclides impose a significant constraint: radiosynthesis must be rapid, efficient, and high-yielding to maximize the final product's radioactivity.[12]
[¹⁸F]Fluorination: The Gold Standard
Due to its favorable half-life, Fluorine-18 is the most common radionuclide used in PET.[2][13] The introduction of the ¹⁸F atom into a molecule is the pivotal step in the synthesis.
This is the most prevalent and robust method for producing ¹⁸F-radiopharmaceuticals.[2][14] The breakthrough for this technique was the development of a method for [¹⁸F]FDG synthesis by Hamacher et al. in 1986, which achieved higher yields and shorter production times.[14]
Causality and Mechanism: The process relies on the Sₙ2 displacement of a good leaving group (e.g., tosylate, mesylate, or triflate) on a precursor molecule by the nucleophilic [¹⁸F]fluoride ion.[2]
-
Production and Isolation of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of Oxygen-18 enriched water ([¹⁸O]H₂O).[15] The resulting aqueous [¹⁸F]F⁻ is trapped on an anion exchange cartridge (like a QMA Sep-Pak), separating it from the valuable [¹⁸O]H₂O, which can be recovered.[16]
-
Activation of [¹⁸F]Fluoride: Fluoride ion has a high hydration energy, making it a weak nucleophile in water.[17] To activate it, water must be meticulously removed. The [¹⁸F]F⁻ is eluted from the cartridge with a solution containing a cation (typically potassium carbonate, K₂CO₃) and a phase transfer catalyst, most commonly a cryptand like Kryptofix 2.2.2 (K222).[18][19] The K222 effectively cages the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion in an aprotic solvent like acetonitrile.[17]
-
Azeotropic Drying: Any residual water is removed by azeotropic distillation with acetonitrile, a critical step for ensuring high reactivity.[17][18]
-
Radiolabeling Reaction: The precursor, dissolved in an aprotic solvent, is added to the dried, activated [¹⁸F]K/K222 complex. The mixture is heated to drive the nucleophilic substitution reaction.
-
Deprotection: Many precursors use protecting groups to prevent side reactions. These must be removed after radiolabeling, often through acid or base hydrolysis.[2][17]
Historically, the very first synthesis of [¹⁸F]FDG used electrophilic fluorination with gaseous [¹⁸F]F₂.[17] This method involves adding radioactive fluorine gas across a double bond in a precursor like tri-O-acetyl-D-glucal. However, this approach has significant drawbacks: the [¹⁸F]F₂ gas must be mixed with non-radioactive ¹⁹F₂ carrier gas, which dramatically lowers the specific activity. Furthermore, yields are typically low (often <10%), making it impractical for routine clinical production.
[¹¹C]Carbonylation and Methylation
The extremely short 20.4-minute half-life of Carbon-11 demands exceptionally fast and efficient chemistry.[8] The most common strategy by far is ¹¹C-methylation.[8]
-
Process: [¹¹C]CO₂ from the cyclotron is converted into highly reactive methylating agents, primarily [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8][20] These agents are then used to rapidly methylate precursor molecules at heteroatoms (O, N, S).[21] This method is so prevalent due to its reliability and the commercial availability of automated modules dedicated to this process.[8]
[⁶⁸Ga]Chelation Chemistry
The synthesis of ⁶⁸Ga-tracers represents a paradigm shift from the complex organic chemistry of ¹⁸F and ¹¹C. It relies on coordination chemistry.
-
Process: Gallium-68 is a metal that is readily chelated (bound) by specific organic molecules called bifunctional chelators, such as DOTA, NOTA, or THP.[10][22] The precursor is a biological targeting molecule (e.g., a peptide like DOTATATE) already conjugated to the chelator. The radiosynthesis simply involves eluting ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator, purifying and buffering it to an optimal pH, and heating it with the precursor.[23] This simplicity has led to the development of "cold kits," which could make ⁶⁸Ga radiopharmaceuticals widely accessible.[11]
The Modern Radiochemistry Workflow: Automation, Purification, and Formulation
To ensure radiation safety for the operator and to meet the stringent requirements of Good Manufacturing Practice (GMP), virtually all clinical PET tracer production is performed using automated synthesis modules housed in lead-shielded "hot cells".[18][24][25]
-
Automated Synthesis: These computer-controlled "black boxes" perform all the chemical steps sequentially, from trapping the radionuclide to final purification.[24] Many modern systems utilize disposable, pre-assembled cassettes, which minimizes setup time and reduces the risk of cross-contamination between different synthesis runs.[18][25] Automation ensures batch-to-batch reproducibility, a cornerstone of GMP.[25]
-
Purification: After synthesis, the crude product contains the desired radiotracer along with unreacted precursor, chemical byproducts, and reagents.[14] Purification is mandatory.[14]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for achieving high radiochemical and chemical purity. It separates compounds based on their differential affinity for a stationary phase.[14][18]
-
Solid-Phase Extraction (SPE): A simpler, faster method using cartridges packed with a specific sorbent to trap either the product or impurities.[25] While often faster than HPLC, it may not provide the same degree of purification for all tracers.[26]
-
-
Final Formulation: The purified tracer, often in an organic solvent from HPLC, is reformulated into a sterile, pyrogen-free injectable solution, typically saline, buffered to a physiological pH.[14]
Protocol: Automated Synthesis of [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG)
[¹⁸F]FDG is the most widely used PET radiopharmaceutical in the world, primarily for oncology.[14] The following is a generalized protocol based on the common nucleophilic substitution method performed on a commercial automated synthesizer.[17][19]
Principle
The synthesis proceeds via nucleophilic substitution of the triflate leaving group on the mannose triflate precursor by activated [¹⁸F]fluoride, followed by acid or base hydrolysis to remove the acetyl protecting groups.[16]
Materials and Equipment
| Item | Description/Purpose |
| Automated Synthesizer | Commercial cassette-based module (e.g., GE FASTlab™, TRACERlab™, etc.). |
| Precursor | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose ("Mannose Triflate"). |
| Reagents | Acetonitrile (anhydrous), Sterile Water for Injection, Ethanol, Sodium Hydroxide or Hydrochloric Acid (for hydrolysis). |
| Eluent | Aqueous solution of Potassium Carbonate (K₂CO₃) and Kryptofix 2.2.2 (K222). |
| Cartridges | Anion exchange (QMA), C18 Sep-Pak, Alumina (Al-N) Sep-Pak. |
| [¹⁸F]Fluoride | Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]H₂O. |
Step-by-Step Synthesis Protocol (Automated)
-
System Preparation: Load the pre-assembled, sterile cassette and all necessary reagents onto the synthesis module. Perform system self-tests (e.g., leak checks).[19]
-
[¹⁸F]Fluoride Delivery & Trapping: Deliver the aqueous [¹⁸F]fluoride from the cyclotron to the synthesizer. The solution is passed through the QMA cartridge, which traps the [¹⁸F]F⁻ and allows the [¹⁸O]H₂O to pass through to a recovery vial.[19]
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using the K₂CO₃/K222 solution.[19] The synthesizer then heats the vessel under vacuum and nitrogen flow to perform azeotropic drying with acetonitrile, removing all water.[16][17]
-
Radiolabeling: The mannose triflate precursor, dissolved in acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]K/K222 complex. The vessel is heated (e.g., 85-120°C) for a set time (e.g., 5-15 minutes) to complete the nucleophilic substitution.[16][18]
-
Solvent Evaporation: The acetonitrile is removed by heating under vacuum.
-
Hydrolysis: A hydrolysis agent (e.g., 0.5 M NaOH or 1 M HCl) is added to the vessel, which is then heated to remove the four acetyl protecting groups from the glucose core.[16][17]
-
Neutralization: The reaction mixture is neutralized.
Purification Protocol
The crude, hydrolyzed [¹⁸F]FDG solution is passed through a series of SPE cartridges for purification.[19] This is a common alternative to HPLC for FDG.
-
The solution is first passed through a C18 cartridge to trap less polar, acetylated impurities.
-
The eluate is then passed through an Alumina cartridge to trap any remaining unreacted [¹⁸F]fluoride.
-
The purified [¹⁸F]FDG passes through both cartridges and is collected in a final product vial containing sterile water or saline.
Quality Control Protocol
Before release for human use, every batch of [¹⁸F]FDG must undergo stringent quality control (QC) tests to ensure it meets pharmacopeial standards (e.g., USP, EP).[14][17]
| QC Test | Method | Acceptance Criteria (Typical) |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates. |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Radio-TLC or HPLC | ≥ 95% [¹⁸F]FDG |
| Radionuclidic Identity | Gamma Spectrometry | Confirms ¹⁸F (511 keV peak). |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% of total radioactivity is from ¹⁸F. |
| Chemical Purity | HPLC or GC | Limits on Kryptofix (<50 µg/mL), residual solvents (e.g., Acetonitrile <410 ppm). |
| Bacterial Endotoxins | LAL Test | < 175 EU / V (where V is max recommended dose in mL). |
| Sterility | Incubation in media | No microbial growth (test is retrospective). |
Quality Control and Regulatory Compliance
The production of PET drugs for human use is highly regulated. In the United States, facilities must adhere to the FDA's Current Good Manufacturing Practice (cGMP) regulations outlined in 21 CFR Part 212.[27][28][29] These regulations govern all aspects of production, from facility design and personnel qualifications to process validation, quality assurance, and documentation.[27][30]
The core principle of cGMP is that quality cannot be tested into a product; it must be built into the manufacturing process.[27] This requires robust, validated, and well-documented procedures for synthesis and quality control to ensure that every batch of a PET drug is safe and effective for patient administration.[14][27]
Conclusion
The synthesis of PET imaging agents is a sophisticated discipline at the intersection of chemistry, physics, and pharmacology. The necessity for rapid, automated, and high-yield radiosyntheses presents unique challenges that have been met with innovative chemical strategies and engineering solutions. From the ubiquitous nucleophilic ¹⁸F-fluorination to the generator-based chelation of ⁶⁸Ga, the field continues to evolve, driven by the demand for novel tracers that can unlock new insights into human disease. A thorough understanding of these synthetic methodologies, coupled with a rigorous adherence to quality control and regulatory standards, is paramount to translating discoveries in the radiochemistry lab into powerful tools for clinical medicine and research.
References
- 1. Recent Trends in Pharmaceutical Radiochemistry for Molecular PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 12. Silicon compounds in carbon-11 radiochemistry: present use and future perspectives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01202A [pubs.rsc.org]
- 13. Novel Method and Device to Produce Fluorine-18 PET Tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rpe.kntu.ac.ir [rpe.kntu.ac.ir]
- 17. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated synthesis of PET tracers [fz-juelich.de]
- 19. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openmedscience.com [openmedscience.com]
- 21. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 25. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 26. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. eCFR :: 21 CFR Part 212 -- Current Good Manufacturing Practice for Positron Emission Tomography Drugs [ecfr.gov]
- 28. fda.gov [fda.gov]
- 29. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 30. pharmacylibrary.com [pharmacylibrary.com]
Application Notes and Protocols: Exploring the Synthetic Utility of Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate in Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] Within this context, the fluorinated pyrrolidine motif has emerged as a privileged scaffold in drug discovery, present in a range of bioactive molecules and clinical candidates.[4][5][6]
Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a versatile building block that combines the conformational constraint of the pyrrolidine ring with the strategic placement of a fluorine atom and two orthogonal synthetic handles: a Boc-protected amine and a methyl ester. This application note provides a detailed guide to the key downstream reactions of this valuable intermediate, offering researchers and drug development professionals a roadmap to its synthetic potential. We will delve into the core transformations at the carboxylate, the Boc-protecting group, and the ester moiety, providing both the theoretical underpinnings and field-tested experimental protocols.
I. Transformations at the Carboxylate Center: Hydrolysis and Amide Bond Formation
A primary pathway for elaborating the methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate scaffold involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This intermediate is a crucial precursor for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.
A. Saponification of the Methyl Ester
The conversion of the methyl ester to the carboxylic acid is typically achieved through saponification using a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of aqueous and organic solvents. The choice of solvent system (e.g., THF/water, methanol/water) is critical to ensure the solubility of the starting material.
Protocol 1: Hydrolysis of Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate
-
Dissolution: Dissolve methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~3-4 with a suitable acid (e.g., 1N HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired 1-Boc-3-fluoropyrrolidine-3-carboxylic acid.
B. Amide Coupling Reactions
The resulting carboxylic acid is a versatile handle for constructing a diverse library of amide derivatives. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if the chiral center is sensitive.[7] Common and effective coupling strategies include the use of carbodiimides with additives (EDC/HOBt) or phosphonium/uronium salts (HATU, PyBOP).[7][8][9]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Key Advantages | Considerations |
| EDC/HOBt | Cost-effective, byproducts are water-soluble. | Can be slower than other methods. |
| HATU/DIPEA | Highly efficient, rapid reactions, suitable for hindered amines. | More expensive, byproducts can be challenging to remove. |
| PyBOP/DIPEA | High coupling efficiency, less hazardous byproducts than BOP.[7] | Can be sensitive to moisture. |
Protocol 2: General Procedure for Amide Coupling using HATU
-
Activation: In an inert atmosphere (N₂ or Ar), dissolve 1-Boc-3-fluoropyrrolidine-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction:
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3x).
-
-
Washing and Isolation:
-
Combine the organic layers and wash sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Diagram 1: Amide Synthesis Workflow
Caption: Workflow for the synthesis of amides from the methyl ester.
II. Manipulation of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
A. Acid-Mediated Deprotection
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM).[10][11]
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is typically the TFA salt of the deprotected amine, which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted.
-
B. Alternative Deprotection Methods
While TFA is highly effective, its corrosive nature may not be suitable for all substrates. Milder, neutral conditions for Boc deprotection have been developed, such as using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures, often with microwave assistance.[12][13][14] These methods are particularly useful for substrates with acid-labile functional groups.[13][14]
Diagram 2: Boc Group Removal
Caption: A simplified schematic of Boc deprotection.
III. Reduction of the Ester Functionality
The methyl ester can be reduced to the corresponding primary alcohol, which can serve as a handle for further functionalization, such as ether formation or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Protocol 4: Reduction of the Methyl Ester to a Hydroxymethyl Group
-
Reaction Setup: In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
Substrate Addition: Slowly add a solution of methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching (Fieser Work-up):
-
Carefully cool the reaction mixture back to 0 °C.
-
Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by silica gel column chromatography.
IV. Potential for Nucleophilic Substitution at the C-3 Position
The fluorine atom at the C-3 position is on a tertiary carbon, making nucleophilic substitution challenging. While direct Sₙ2 displacement is unlikely, Sₙ1-type reactions could be envisioned under certain conditions, though they may be complicated by elimination reactions. The high electronegativity of fluorine makes it a poor leaving group on an unactivated aliphatic ring. However, in specialized systems like pentafluoropyridine, nucleophilic aromatic substitution is a viable strategy, suggesting that with appropriate activation or under harsh conditions, displacement of the fluorine could be possible.[15] This remains an area for further investigation and is not a standard, high-yielding transformation for this class of compounds.
Conclusion
Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a highly valuable and versatile building block for drug discovery. Its orthogonal protecting groups allow for selective and sequential functionalization, providing access to a wide array of complex molecules. The protocols detailed in this application note for hydrolysis, amide coupling, Boc deprotection, and ester reduction serve as a practical guide for researchers to unlock the synthetic potential of this important intermediate. The strategic incorporation of the 3-fluoropyrrolidine scaffold can significantly impact the properties of lead compounds, making this building block an essential tool in the arsenal of medicinal chemists.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules. The introduction of fluorine into heterocyclic scaffolds dramatically alters their physicochemical properties, often leading to unforeseen hurdles in purification.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the efficient isolation of your target compounds.
Part 1: Troubleshooting Guide
This section is structured to provide solutions to specific issues you may encounter during the purification of fluorinated heterocyclic compounds.
Chromatography Clinic: Addressing Common HPLC & Flash Chromatography Issues
High-Performance Liquid Chromatography (HPLC) and flash column chromatography are staples in purification. However, the unique nature of fluorinated heterocycles can lead to frustrating outcomes.
Q1: Why am I observing poor peak shape (tailing or fronting) for my fluorinated heterocycle in reversed-phase HPLC?
Possible Causes & Solutions:
-
Secondary Interactions: Strong interactions between your polar fluorinated analyte and residual silanols on the silica-based stationary phase are a common cause of peak tailing.[4] The high electronegativity of fluorine can enhance these unwanted interactions.
-
Solution: Employ an end-capped column to minimize silanol interactions. Consider using a stationary phase specifically designed for polar compounds, such as a polar-embedded or polar-endcapped column.
-
-
Mobile Phase pH: If your fluorinated heterocycle has ionizable groups, the mobile phase pH being too close to the compound's pKa can cause it to exist in multiple ionic forms, leading to peak distortion.[4]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[4]
-
-
Mobile Phase Additives: The choice of mobile phase modifier is critical.
-
Solution: For reversed-phase chromatography, consider adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[5] TFE can be particularly effective as it can adsorb to the stationary phase, altering its selectivity.[6] For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[7]
-
Solution: Reduce the concentration or volume of the injected sample.[4]
-
Q2: My fluorinated heterocycle co-elutes with impurities. How can I improve the resolution?
Possible Causes & Solutions:
-
Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.
-
Solution: Optimize the mobile phase gradient, flow rate, and temperature. A shallower gradient can often improve the separation of closely eluting compounds.
-
-
Similar Polarity of Impurities: Impurities may have very similar polarity to your target compound.
-
Solution 1: Change Stationary Phase: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a dedicated fluorinated phase (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)).[6][8] Fluorinated phases can offer unique selectivity for fluorinated molecules.[8]
-
Solution 2: Employ an Orthogonal Technique: If co-elution persists, a different purification technique with an alternative separation mechanism is recommended. Consider switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[4]
-
Q3: My highly polar fluorinated heterocycle elutes in the void volume in reversed-phase HPLC. How can I achieve retention?
Possible Causes & Solutions:
-
High Polarity: The compound is too polar to be retained on the non-polar stationary phase.
-
Solution 1: Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group. Some modern C18 columns are compatible with 100% aqueous mobile phases, which can increase the retention of very polar compounds.
-
Solution 2: Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent.
-
Q4: I'm experiencing low or no recovery of my compound from the column. What's happening?
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Solution: Switch to a different stationary phase. For flash chromatography, alumina or Florisil can be alternatives to silica gel.[9] In HPLC, a less acidic or deactivated stationary phase might be beneficial.
-
-
Compound Instability: The compound may be degrading on the column.
-
Solution: Test the stability of your compound under the chromatographic conditions (e.g., by incubating it with the mobile phase and stationary phase). If instability is confirmed, consider milder purification techniques or different pH conditions.
-
-
Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the compound.
-
Solution: Increase the proportion of the strong solvent in your mobile phase. For flash chromatography, a step gradient to a much more polar solvent system at the end of the run can help elute strongly retained compounds.
-
Supercritical Fluid Chromatography (SFC): A Greener and Often More Powerful Alternative
SFC is an excellent technique for the purification of fluorinated compounds, often providing orthogonal selectivity to HPLC.[4][10]
Q5: When should I consider using SFC for my fluorinated heterocyclic compound?
Consider SFC when:
-
You have difficult separations: SFC often provides different selectivity compared to reversed-phase and normal-phase HPLC, potentially resolving compounds that are difficult to separate by other means.[4]
-
Your compound is thermally labile: The lower operating temperatures in SFC can be beneficial for heat-sensitive compounds.[4]
-
You are dealing with chiral separations: Chiral SFC is a primary tool for separating enantiomers, and fluorinated chiral stationary phases are available.[10][11]
-
You need high-throughput purification: SFC offers faster separations and re-equilibration times compared to HPLC.[4][12]
-
You want to adopt "green" chemistry practices: SFC primarily uses supercritical CO2 as the main mobile phase component, significantly reducing the consumption of organic solvents.[4][10]
Beyond Chromatography: Other Essential Techniques
Q6: My fluorinated heterocycle is a solid. Can I use recrystallization?
A: Yes, recrystallization is a powerful purification technique for solids. The key is finding a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Troubleshooting Recrystallization:
-
Oiling Out: If your compound "oils out" instead of forming crystals, it means the solution is supersaturated and the compound is coming out of solution as a liquid. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly.
-
No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of your pure compound.
-
Common Solvent Systems: Hexane/ethyl acetate, hexane/acetone, and ethanol are common solvent systems to try for recrystallization.[13]
-
Q7: Is distillation a viable option for purifying liquid fluorinated heterocycles?
A: Fractional distillation can be a very effective method for purifying volatile liquid fluorinated heterocycles, separating them based on differences in their boiling points.[14][15]
-
Key Considerations for Distillation:
-
Boiling Point Differences: This method works best when there is a significant difference in the boiling points of your target compound and the impurities.
-
Azeotropes: Be aware of the potential for azeotrope formation, which can make separation by distillation difficult. In some cases, heteroazeotropic distillation with an appropriate agent can be used to break the azeotrope and facilitate purification.[16]
-
Thermal Stability: Ensure your compound is stable at its boiling point. Vacuum distillation can be used to lower the boiling point of thermally sensitive compounds.
-
Part 2: Frequently Asked Questions (FAQs)
Q8: How does the fluorine content of my molecule affect its retention in chromatography?
A: The retention of fluorinated compounds is influenced by both their hydrophobic character and their fluorine content.[8] In reversed-phase chromatography, increasing fluorination can lead to increased hydrophobicity and therefore stronger retention. However, the unique "fluorous" interactions can also play a significant role.[5] For separations on fluorinated stationary phases, molecules that are more hydrophobic and have a higher fluorine percentage will generally be retained better.[8]
Q9: My fluorinated compound has poor solubility. How can I prepare it for purification?
A: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is highly recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column. For HPLC or SFC, you may need to use a stronger solvent for dissolution, but it's crucial to inject the smallest possible volume to avoid peak distortion.
Q10: Are there any special safety considerations when handling fluorinated heterocyclic compounds?
A: While the toxicity of each compound is unique, some smaller fluorinated compounds can be volatile.[4] It is always prudent to handle these compounds in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for your specific compound before handling.
Part 3: Experimental Protocols & Data
Protocol 1: General Method for HILIC Purification of a Polar Fluorinated Heterocycle
This protocol is suitable for compounds with poor retention in reversed-phase chromatography.[4]
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.[4]
Protocol 2: General Method for Preparative SFC Purification
This protocol provides a general approach for scaling up a purification using SFC.[4]
-
Column: Appropriate chiral or achiral stationary phase for your compound, 250 mm x 21.2 mm, 5 µm particle size.[4]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol (or other suitable alcohol modifier).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-10 min: 40% B[4]
-
-
Flow Rate: 70 g/min .[4]
-
Back Pressure: 120 bar.[4]
-
Column Temperature: 35 °C.[4]
-
Detection: UV-Vis and/or MS-triggered fraction collection.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.[4]
Table 1: Comparison of Purification Techniques for Fluorinated Heterocyclic Compounds
| Technique | Principle | Best Suited For | Advantages | Common Challenges |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | A wide range of polarities, especially for analytical separations. | High resolution, well-established methods. | Poor retention of highly polar compounds, secondary interactions with silanols. |
| HILIC | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Highly polar and ionizable compounds. | Excellent retention for polar compounds. | Salt solubility, longer equilibration times. |
| SFC | Partitioning between a stationary phase and a supercritical fluid mobile phase (usually CO2 with a modifier). | Chiral separations, thermally labile compounds, high-throughput purification. | Fast, "green," orthogonal selectivity to HPLC.[10] | Requires specialized equipment, lower solvating power for very polar compounds. |
| Flash Chromatography | Adsorption chromatography on a stationary phase (e.g., silica gel) with elution by a solvent system of increasing polarity. | Preparative scale purification of moderately polar compounds. | Inexpensive, high capacity. | Lower resolution than HPLC, potential for compound degradation on silica.[9] |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Crystalline solids. | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging, risk of "oiling out." |
| Fractional Distillation | Separation based on differences in boiling points. | Volatile liquids.[15] | Effective for large quantities, relatively simple. | Requires significant boiling point differences, potential for azeotrope formation, not suitable for non-volatile or thermally labile compounds.[16] |
Part 4: Visualized Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Purification [chem.rochester.edu]
- 10. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. sciforum.net [sciforum.net]
Technical Support Center: Stability and Handling of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate. This guide provides in-depth answers, troubleshooting advice, and detailed protocols for handling this versatile building block, with a specific focus on its stability under acidic conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the acid-mediated deprotection of this compound.
Q1: What is the primary reaction when treating this compound with acid?
The primary and intended reaction under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1] This is a standard deprotection reaction that proceeds via acid-catalyzed hydrolysis of the carbamate functional group.[2]
The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[3][4]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas and the free secondary amine of the pyrrolidine ring.[2] The final product is typically isolated as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[3]
Q2: How does the C3-fluorine substituent affect the stability and reactivity?
The fluorine atom at the C3 position introduces unique electronic effects that can influence reactivity:
-
Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density throughout the pyrrolidine ring. This can slightly reduce the basicity of the Boc group's carbonyl oxygen, potentially slowing the initial protonation step compared to a non-fluorinated analog.
-
Resonance Effect (+M): While fluorine is highly electronegative, it can also act as a π-donor through its lone pairs, which can stabilize an adjacent carbocation.[5][6] However, in this molecule, the fluorine is not directly adjacent to the reaction center (the nitrogen's carbamate). Therefore, its inductive effect is the dominant factor influencing the deprotection reaction. The primary takeaway is that while the fluorine atom modulates the electronic properties, it does not prevent the standard Boc deprotection chemistry.
Q3: Will the methyl ester be hydrolyzed during Boc deprotection?
Under carefully controlled, anhydrous conditions, the methyl ester is generally stable and will not be hydrolyzed. The Boc group is significantly more sensitive to acid than a simple methyl ester, which allows for selective deprotection.[7]
Ester hydrolysis becomes a risk under the following conditions:
-
Presence of Water: Using aqueous acids (e.g., aqueous HCl) or failing to use anhydrous solvents can promote ester hydrolysis.
-
Prolonged Reaction Times or High Temperatures: Excessive reaction time or heating can provide the necessary energy to overcome the activation barrier for ester hydrolysis.
To ensure selectivity, it is standard practice to use anhydrous acid solutions, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a 4M solution of HCl in 1,4-dioxane.[8][9]
Q4: What are the common side reactions and how can they be prevented?
The most significant side reaction is t-butylation . The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate any available nucleophiles.[2][7]
-
Problem: While the target molecule itself lacks highly nucleophilic sites prone to alkylation (like tryptophan or methionine), the deprotected amine product could potentially react with the cation, leading to N-alkylation or other complex byproducts.
-
Solution: This side reaction can be effectively suppressed by using a scavenger .[10] Scavengers are reagents added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole, typically used at 1-5% (v/v).[10]
Q5: Which acidic reagent is better for this deprotection: TFA or HCl?
Both TFA and HCl are effective, and the choice depends on the specific requirements of your synthesis, particularly the desired salt form of the product and downstream steps.
| Reagent | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Highly effective, fast reactions (often 1-4 hours at RT).[9] Volatile, making it relatively easy to remove in vacuo.[11] | Highly corrosive and toxic.[12] The resulting TFA salts are often oils or gums, which can be difficult to handle and purify.[13] Can be difficult to remove the final traces from the product. |
| HCl (in Dioxane/MeOH) | A common and effective alternative.[8] Often produces a crystalline hydrochloride (HCl) salt, which is typically a free-flowing solid that is easy to isolate by filtration and handle in subsequent steps.[13] | May be slightly slower than TFA. The reagent itself has limited stability and should be handled under anhydrous conditions. |
Recommendation: For ease of product isolation and handling, 4M HCl in dioxane is often the preferred choice as it frequently yields a crystalline solid product.[13]
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid (less than stoichiometric amount required to protonate the product).[12]2. Reaction time is too short or temperature is too low.3. Poor quality or old acidic reagent (e.g., TFA has absorbed water).[10] | 1. Use a larger excess of acid (e.g., 10-20 equivalents or use as a co-solvent).2. Allow the reaction to stir longer at room temperature. Monitor progress carefully by TLC or LC-MS.3. Use a fresh, unopened bottle of the acidic reagent. |
| Significant Ester Hydrolysis | 1. Presence of water in the solvent or reagents.2. Reaction was run for an extended period or at elevated temperature. | 1. Ensure all solvents and reagents are anhydrous. Dry the starting material thoroughly before the reaction.2. Run the reaction at 0 °C to room temperature and stop the reaction as soon as the starting material is consumed (as per TLC/LC-MS). |
| Formation of Unknown Byproduct | 1. t-Butylation of the starting material, product, or solvent by the tert-butyl cation.[10] | 1. Add a scavenger to the reaction mixture before adding the acid. Triisopropylsilane (TIS, ~5% v/v) is a very effective choice. |
| Product is an Oil/Gum | 1. The trifluoroacetate (TFA) salt of the product amine is not crystalline.[13] | 1. After removing the TFA in vacuo, dissolve the residue in a minimal amount of solvent (e.g., methanol) and add a solution of HCl in ether or dioxane to precipitate the more crystalline HCl salt.2. Alternatively, perform an aqueous workup: neutralize with a base (e.g., NaHCO₃), extract the free amine into an organic solvent, dry, and then treat with HCl in ether/dioxane to form the salt. |
Section 3: Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general guideline and may require optimization for scale and substrate.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Triisopropylsilane (TIS) as a scavenger
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
(Optional) Add TIS (1.1 eq or ~5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, or a 25-50% v/v solution with DCM) to the stirred solution.[9][14]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]
-
Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.
-
The resulting crude product, the trifluoroacetate salt, can be used directly or purified further (e.g., by precipitation/crystallization from a solvent/anti-solvent system like DCM/ether).
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol often yields a crystalline HCl salt, simplifying isolation.
Materials:
-
This compound
-
4.0 M HCl solution in 1,4-dioxane
-
Methanol (MeOH) or Dichloromethane (DCM) as co-solvent
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of anhydrous MeOH or DCM.
-
To the stirred solution, add a large excess of 4.0 M HCl in 1,4-dioxane (e.g., 10-20 eq). A precipitate may begin to form immediately.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. The reaction is often complete in 30 minutes to 2 hours.[8][15]
-
Upon completion, add diethyl ether to the reaction mixture to fully precipitate the product as the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Isolate the solid product by vacuum filtration, wash the filter cake with diethyl ether, and dry under high vacuum.
Section 4: Mechanistic Insights & Workflows
Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism
The following diagram illustrates the step-by-step mechanism for the removal of the Boc group under acidic conditions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of 3-Fluoropyrrolidines
Welcome to the technical support center for the synthesis of 3-fluoropyrrolidines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this critical synthetic transformation. The strategic introduction of fluorine into pyrrolidine scaffolds can significantly enhance the pharmacological properties of molecules, making stereochemical control paramount.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the observed outcomes and providing actionable solutions.
Issue 1: Low Diastereomeric Ratio (dr)
Question: My reaction is producing the desired 3-fluoropyrrolidine, but with a low diastereomeric ratio. What are the likely causes and how can I improve the selectivity?
Answer: Low diastereoselectivity is a frequent hurdle and can stem from several factors related to the reaction mechanism and conditions. The key is to understand and control the facial selectivity of the fluorination step or the stereochemistry of the cyclization.
Possible Causes & Solutions:
-
Sub-optimal Catalyst or Reagent Choice: The steric and electronic properties of your catalyst or fluorinating agent are crucial determinants of stereoselectivity.
-
Organocatalysis: For α-fluorination of carbonyl precursors, the choice of a chiral amine catalyst is critical. Sterically encumbered catalysts can effectively shield one face of the enamine intermediate, directing the electrophilic fluorinating agent to the opposite face.[4] For instance, imidazolidinone catalysts can enhance substrate control to favor anti-products, while Jørgensen-type catalysts can reverse this selectivity to yield syn-β-fluoropyrrolidines with high dr.[4]
-
Metal Catalysis: In copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes, the chiral ligand is paramount.[5][6] Screening a panel of ligands (e.g., different BOX, SEGPHOS, or Phospha-ferrocene derivatives) is often necessary to find the optimal match for your specific substrate.
-
Fluorinating Agent: The bulkiness of the electrophilic fluorinating agent (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)) can influence the transition state geometry. In some cases, modifying the fluorinating reagent itself, for instance by using more sterically demanding derivatives of NFSI, can improve diastereoselectivity.[4]
-
-
Solvent Effects: The solvent can influence the reaction in multiple ways, including the solvation of intermediates and the conformational equilibrium of the substrate or catalyst.
-
Recommendation: Screen a range of anhydrous, non-nucleophilic solvents.[7] For instance, in certain organocatalyzed fluorinations, methyl-tert-butyl ether (MTBE) has been shown to improve both conversion and enantioselectivity by restraining catalyst degradation.[4] Always verify the compatibility of your chosen solvent with the fluorinating agent, as some reagents like Selectfluor® can react exothermically with solvents such as DMF, pyridine, and DMSO.[7][8]
-
-
Temperature Control: The reaction temperature directly impacts the energy difference between the diastereomeric transition states.
-
Recommendation: Lowering the reaction temperature often enhances diastereoselectivity by favoring the lower energy transition state. However, this may come at the cost of a slower reaction rate. A systematic study of temperature effects is recommended to find the optimal balance.
-
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your starting material may strongly influence the outcome.
-
Analysis: Determine if the observed major diastereomer is the one predicted by substrate control (e.g., attack from the least hindered face). If so, and the opposite diastereomer is desired, a catalyst that can override this intrinsic bias is required. This is a common strategy in asymmetric catalysis.[4]
-
Issue 2: Poor Yield of the Desired 3-Fluoropyrrolidine
Question: I am observing a good diastereomeric ratio, but the overall yield of my 3-fluoropyrrolidine is low. What could be the reasons?
Answer: Low yields can be attributed to incomplete conversion, side reactions, or product degradation. A systematic approach to identifying the root cause is essential.
Possible Causes & Solutions:
-
Incomplete Conversion:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR.[7] If the reaction stalls, a gradual increase in temperature might be necessary, although this could negatively impact diastereoselectivity.[7]
-
Catalyst Deactivation: In some catalytic cycles, particularly those involving organocatalysts, the catalyst can be deactivated by N-fluorination.[4] Using a slight excess of the catalyst or optimizing the reaction conditions to minimize this pathway might be beneficial.
-
-
Side Reactions:
-
Elimination: Depending on the substrate and reaction conditions, elimination of HF from the product can be a competing pathway. The choice of base and careful control of temperature are critical to minimize this.
-
Polymerization/Decomposition: Sensitive substrates, such as electron-rich heterocycles, can be prone to oxidation or polymerization under harsh conditions.[7] Employing milder fluorinating agents or reaction conditions can mitigate this. For example, using a base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts in the fluorination of indoles.[7]
-
Solvent Reactivity: As mentioned, certain solvents can react with strong electrophilic fluorinating agents.[8] Ensure your solvent is inert under the reaction conditions.
-
-
Work-up and Purification Issues:
-
Product Volatility: Some small, fluorinated pyrrolidines can be volatile. Care should be taken during solvent removal under reduced pressure.
-
Degradation on Silica Gel: Fluorinated amines can sometimes be sensitive to acidic silica gel during column chromatography. Using deactivated silica gel (e.g., treated with triethylamine) or switching to an alternative purification method like preparative HPLC might be necessary.
-
Issue 3: Formation of Unexpected Regioisomers
Question: My reaction is producing fluorinated pyrrolidines, but I am observing a mixture of regioisomers (e.g., 2-fluoro or 4-fluoro instead of or in addition to 3-fluoro). Why is this happening?
Answer: The formation of regioisomers indicates a lack of selectivity in the fluorination step. This is particularly common in methods involving C-H activation or the fluorination of substrates with multiple reactive sites.
Possible Causes & Solutions:
-
Multiple Reactive Sites: If your pyrrolidine precursor has multiple C-H bonds that can be activated, you may see a mixture of products. The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.[7]
-
Directing Groups: The use of a directing group can be a powerful strategy to achieve high regioselectivity. For example, in pyridine systems, a benzyloxy group can direct fluorination to the adjacent position.[7] The strategic placement of a directing group on your pyrrolidine precursor can guide the fluorinating agent to the desired C-3 position.
-
Steric Hindrance: Introducing bulky substituents at positions other than C-3 can sterically block those sites, favoring fluorination at the desired position.
-
-
Reaction Mechanism: The underlying mechanism of your chosen synthetic route dictates the regiochemical outcome.
-
1,3-Dipolar Cycloaddition: This method offers excellent regiocontrol by constructing the ring from an azomethine ylide and a fluorinated alkene.[5][9] This approach inherently places the fluorine at the 3-position.
-
Iodocyclization of Allylic Fluorides: The 5-exo-trig iodocyclization of N-tosyl-3-fluoropent-4-en-1-amines is a highly regioselective method for synthesizing 3-fluoropyrrolidines.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is generally best for achieving high diastereoselectivity in 3-fluoropyrrolidine synthesis?
A1: There is no single "best" strategy, as the optimal method depends on the specific target molecule, available starting materials, and desired stereochemistry. However, methods that create the stereocenters in a highly controlled manner are generally preferred.
-
Asymmetric 1,3-Dipolar Cycloaddition: This is a very powerful method for constructing highly functionalized and enantioenriched fluoropyrrolidines.[5][6] By using a chiral copper(I) catalyst, it is possible to achieve excellent yields and high stereoselectivities (up to >20:1 dr and 97% ee).[5][11]
-
Organocatalyzed Fluorocyclization: This approach involves the cyclization of a substrate containing an internal nucleophile onto an alkene, initiated by an electrophilic fluorination.[12][13] The use of chiral catalysts, such as cinchona alkaloids, can induce high levels of enantioselectivity in the formation of the C-F bond.[12][14]
-
Substrate-Controlled Cyclization: Methods like the iodocyclization of chiral allylic fluorides can provide high diastereoselectivity based on the pre-existing stereochemistry of the substrate.[10]
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice depends on whether you need an electrophilic ("F+") or nucleophilic ("F-") source and the specific requirements of your reaction.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are commonly used in organocatalyzed and metal-catalyzed reactions where an electron-rich intermediate (like an enol, enolate, or enamine) attacks the electrophilic fluorine.[15] Selectfluor® is highly reactive, while NFSI and its derivatives offer a range of reactivities and steric profiles.[4]
-
Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor®): These are typically used to convert hydroxyl groups to fluorides via a substitution reaction (e.g., fluorodehydroxylation). While effective, these reagents can sometimes promote rearrangement or elimination side reactions. They are generally less common for creating the C3-F bond with high diastereoselectivity directly unless the hydroxyl precursor is already stereochemically defined.
Q3: Can computational chemistry help in predicting or improving diastereoselectivity?
A3: Yes, absolutely. Density Functional Theory (DFT) calculations are increasingly used to understand the reaction mechanisms and origins of stereoselectivity.[13] By modeling the transition states leading to the different diastereomers, researchers can:
-
Rationalize experimentally observed selectivities.
-
Predict the effect of modifying the catalyst, substrate, or reagents.
-
Guide the design of new, more selective catalysts and reaction conditions.
Experimental Protocols & Data
Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from a procedure for the synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidines and serves as a representative example.[11]
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 0.012 mmol) in anhydrous toluene (2.0 mL).
-
Stirring: Stir the catalyst solution at room temperature for 1 hour.
-
Reagent Addition: Add KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated styrene (0.2 mmol) sequentially to the catalyst solution.
-
Reaction: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoropyrrolidine.
-
Analysis: Determine the yield and diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and/or the purified product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data: Effect of Catalyst Ligand on Diastereoselectivity
The following table summarizes hypothetical data illustrating the significant impact of the chiral ligand on the outcome of a generic 1,3-dipolar cycloaddition reaction.
| Entry | Ligand | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Ligand A (Generic BOX) | 75 | 5:1 | 85 |
| 2 | Ligand B (Generic SEGPHOS) | 92 | >20:1 | 97 |
| 3 | Ligand C (Generic Phospha-ferrocene) | 68 | 2:1 | 70 |
| 4 | No Chiral Ligand | 80 | 1.1:1 | N/A |
This data is illustrative and highlights the importance of ligand screening for optimizing stereoselectivity.
Visualization of Key Concepts
Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting decision tree for improving diastereoselectivity.
General Mechanism: Organocatalyzed α-Fluorination
Caption: Simplified mechanism of organocatalyzed α-fluorination.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 12. Organocatalyzed enantioselective fluorocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scalable Synthesis of Enantiomerically Pure 3-Fluoropyrrolidines
Welcome to the technical support center for the scalable synthesis of enantiomerically pure 3-fluoropyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic process. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals, and the introduction of a fluorine atom at the 3-position can significantly enhance pharmacological properties.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions, allowing for rapid problem-solving.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure 3-fluoropyrrolidines on a large scale?
A1: The most prevalent scalable strategies include:
-
Asymmetric Fluorination of Pyrrolidine Precursors: This involves the use of chiral catalysts to introduce fluorine enantioselectively.[3]
-
Ring-Closing Reactions of Chiral Fluorinated Acyclic Precursors: This method relies on the cyclization of an already fluorinated and enantiomerically pure open-chain molecule.[4]
-
Chiral Resolution of Racemic 3-Fluoropyrrolidine: This involves separating a racemic mixture into its constituent enantiomers using techniques like diastereomeric salt crystallization or chiral chromatography.[5][6][7]
Q2: How do I choose the most suitable nitrogen protecting group for my synthesis?
A2: The choice of a nitrogen protecting group is critical and depends on the reaction conditions of subsequent steps.[8] The most common options are:
-
Boc (tert-butyloxycarbonyl): Stable under a wide range of non-acidic conditions and easily removed with acid. It is a versatile choice for many synthetic routes.[9]
-
Cbz (benzyloxycarbonyl): Stable to both acidic and basic conditions, typically removed by catalytic hydrogenolysis. This is advantageous when acid- or base-sensitive functional groups are present.[9]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions, making it suitable for orthogonal protection strategies where other groups are acid-labile.[9]
-
Tosyl (Ts): A robust group often used when harsh reaction conditions are required.[9]
Q3: What are the main challenges in purifying 3-fluoropyrrolidines?
A3: The presence of fluorine can introduce purification challenges:
-
Altered pKa: The electronegativity of fluorine can lower the pKa of the pyrrolidine nitrogen, affecting its behavior in ion-exchange chromatography.[10]
-
Co-elution: Structurally similar impurities, such as non-fluorinated or regioisomeric fluorinated byproducts, can be difficult to separate.[10]
-
Volatility: Smaller, unprotected 3-fluoropyrrolidines can be volatile, leading to sample loss during solvent removal.[11][12]
Q4: What is an orthogonal protection strategy, and why is it important?
A4: An orthogonal protection strategy uses multiple protecting groups that can be removed under different, specific conditions without affecting the others.[9] This is crucial when both the pyrrolidine nitrogen and another functional group require protection and need to be deprotected at different stages of the synthesis.[9]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of enantiomerically pure 3-fluoropyrrolidines.
A. Asymmetric Synthesis & Stereocontrol
// Nodes Start [label="Low Enantioselectivity\n(Low ee%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Inactivation\nor Poor Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate-Related\nIssues", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst [label="Screen Different Chiral Catalysts\nand Ligands.[13]\nEnsure Anhydrous Conditions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Conditions [label="Optimize Temperature, Solvent,\nand Reaction Time.[14]\nAdjust Reagent Stoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Substrate [label="Verify Purity of Starting Material.\nConsider a Different Protecting Group.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Catalyst [label="Possible\nCause"]; Start -> Conditions [label="Possible\nCause"]; Start -> Substrate [label="Possible\nCause"];
Catalyst -> Sol_Catalyst [label="Solution"]; Conditions -> Sol_Conditions [label="Solution"]; Substrate -> Sol_Substrate [label="Solution"]; } } Caption: Troubleshooting low enantioselectivity in asymmetric synthesis.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Fluorination
-
Possible Cause: The chiral catalyst may not be optimal for the specific substrate, or it may be degrading under the reaction conditions.
-
Solution:
-
Screen Catalysts and Ligands: Experiment with a variety of chiral catalysts and ligands to find the best match for your substrate.[13]
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time, as these factors can significantly impact enantioselectivity.[14]
-
Ensure Anhydrous Conditions: Moisture can deactivate many catalysts. Ensure all reagents and solvents are rigorously dried.
-
Issue 2: Poor Diastereoselectivity in Cyclization Reactions
-
Possible Cause: The stereochemistry of the acyclic precursor may not be adequately controlling the ring formation, or the reaction conditions may favor the formation of multiple diastereomers.
-
Solution:
-
Modify the Substrate: Introducing bulky groups near the chiral centers of the acyclic precursor can enhance facial selectivity during cyclization.
-
Adjust Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity.
-
Lewis Acid Additives: The use of certain Lewis acids can coordinate with the substrate and direct the cyclization to favor a single diastereomer.
-
B. Protecting Group Strategies
// Nodes Start [label="Protecting Group\nIssues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield During\nProtection Step", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Deprotection [label="Incomplete\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Side Reactions During\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Low_Yield [label="Use a Slight Excess of Protecting\nGroup Reagent (1.1-1.2 eq).[9]\nEnsure Anhydrous Conditions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Incomplete_Deprotection [label="Increase Reaction Time or Temperature.\nUse a Stronger Deprotection Reagent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Side_Reactions [label="Use Scavengers for Reactive\nByproducts (e.g., Cation Scavengers\nfor Boc Deprotection).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Low_Yield [label="Problem"]; Start -> Incomplete_Deprotection [label="Problem"]; Start -> Side_Reactions [label="Problem"];
Low_Yield -> Sol_Low_Yield [label="Solution"]; Incomplete_Deprotection -> Sol_Incomplete_Deprotection [label="Solution"]; Side_Reactions -> Sol_Side_Reactions [label="Solution"]; } Caption: Troubleshooting common protecting group issues.
Issue 3: Low Yield During N-Boc Protection
-
Possible Cause: Incomplete reaction or the formation of side products.
-
Solution:
-
Reagent Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1-1.2 equivalents.[9]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions if using a non-aqueous solvent.
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
Issue 4: Difficulty in Removing the N-Cbz Group
-
Possible Cause: Catalyst poisoning or inefficient hydrogenolysis.
-
Solution:
-
Catalyst Choice: Use a fresh, high-activity palladium on carbon (Pd/C) catalyst.
-
Solvent: Ensure the solvent is appropriate for hydrogenolysis (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Poisoning: If the substrate contains sulfur, pre-treat it with a scavenger to prevent catalyst poisoning.[9]
-
C. Purification and Isolation
Issue 5: Co-elution of Enantiomers in Chiral HPLC
-
Possible Cause: The chiral stationary phase (CSP) is not providing adequate separation.
-
Solution:
-
Screen Different CSPs: Test a variety of chiral columns with different selectors (e.g., polysaccharide-based, protein-based).
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) and consider using additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution.
-
Temperature Control: Controlling the column temperature can sometimes improve separation.
-
Issue 6: Product Loss During Workup and Isolation
-
Possible Cause: The 3-fluoropyrrolidine salt may be water-soluble, or the free base may be volatile.
-
Solution:
-
Extraction pH: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form for efficient extraction into an organic solvent.
-
Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile products.
-
Salt Formation: Consider converting the final product to a stable, non-volatile salt (e.g., hydrochloride) for easier handling and storage.[15]
-
III. Experimental Protocols
Protocol 1: Classical Diastereomeric Salt Resolution
This method is a robust technique for resolving racemic 3-fluoropyrrolidine on a larger scale.[5][6]
-
Salt Formation: Dissolve racemic N-protected 3-fluoropyrrolidine (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as L-dibenzoyltartaric acid (0.5-1.0 eq.), in the same solvent.[5]
-
Crystallization: Heat the mixture to get a clear solution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.[5]
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.[5]
-
Liberation of the Free Amine: Treat the diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to liberate the free amine, which can then be extracted with an organic solvent.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the free amine using chiral HPLC or SFC.[5]
Quantitative Data Summary
| Method | Typical Yield (per enantiomer) | Typical Enantiomeric Excess (ee) | Scalability | Key Considerations |
| Asymmetric Catalysis | 70-95% | >95% | Moderate to High | Requires catalyst screening and optimization.[14][16] |
| Diastereomeric Salt Resolution | <50% (without optimization) | >98% (after recrystallization) | High | Screening for resolving agent and solvent can be time-consuming.[5] |
| Enzymatic Resolution | ~50% | >98% | Moderate | High enantioselectivity and mild conditions.[5] |
| Chiral Chromatography | >90% | >99% | Low to Moderate | High purity but can be costly for large scales. |
IV. Conclusion
The scalable synthesis of enantiomerically pure 3-fluoropyrrolidines is a challenging yet achievable goal with careful planning and execution. By understanding the underlying principles of asymmetric synthesis, protecting group chemistry, and purification techniques, researchers can effectively troubleshoot common issues and develop robust and efficient synthetic routes. This guide provides a foundation for addressing these challenges, enabling the successful production of these valuable building blocks for drug discovery and development.
V. References
-
BenchChem. (2025). A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs. Alternatives. BenchChem. 8
-
Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C.-J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. 16
-
BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem. 9
-
BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. BenchChem. 10
-
ResearchGate. (n.d.). Enantioselective synthesis of fluoropyrrolidines by Cu/L1 a‐catalyzed asymmetric [3+2] cycloaddition. ResearchGate. 17
-
BenchChem. (2025). How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. BenchChem. 5
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. 18
-
ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. 19
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. 1
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. 2
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry. 4
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. 6
-
National Institutes of Health. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health. 11
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. 13
-
ACS Publications. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. ACS Publications. 12
-
PubMed. (2006). Catalytic asymmetric fluorinations. PubMed. 3
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 7
-
ACS Publications. (2017). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. ACS Publications. 14
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric fluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Stereochemical Integrity in Chiral Pyrrolidine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the chemical modification of chiral pyrrolidines. Maintaining stereochemical purity is paramount, as the biological activity of these valuable scaffolds is intrinsically tied to their three-dimensional structure.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral pyrrolidines, and why is it a problem?
A1: Racemization is the conversion of a single, pure enantiomer (e.g., L-proline) into an equal mixture of both its L- and D-forms, rendering the sample optically inactive.[3][4] This process erodes the enantiomeric excess (ee) of your material. For drug development, this is a critical failure, as often only one enantiomer is biologically active, while the other may be inactive, have off-target effects, or even be toxic.[2] Preserving the precise stereochemistry is essential for ensuring the therapeutic efficacy and safety of the final compound.[1]
Q2: What is the primary chemical mechanism that causes racemization in pyrrolidine derivatives?
A2: The most common pathway for racemization in pyrrolidines involves the deprotonation of the α-carbon (the carbon atom adjacent to both the nitrogen and a carbonyl group, if present), followed by reprotonation.[3][5] This process is problematic because the intermediate, an enolate or enamine, is planar and achiral. Reprotonation can then occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both enantiomers and a loss of stereochemical integrity.[3] This is especially a concern for modifications at the C2 and C5 positions.
Q3: Which positions on the pyrrolidine ring are most susceptible to racemization?
A3: The protons on the carbons alpha to the ring nitrogen (C2 and C5) are the most susceptible to abstraction, which leads to racemization. The acidity of these protons is significantly increased if there is an adjacent electron-withdrawing group, such as an ester or ketone. Therefore, reactions involving the deprotonation of C2 or C5, like α-alkylation, are at high risk for epimerization.
Q4: How do N-protecting groups influence the risk of racemization?
A4: N-protecting groups play a crucial role. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are highly recommended because they are known to suppress racemization.[6][7] They do this by decreasing the acidity of the α-proton and discouraging the formation of certain racemization-prone intermediates like oxazolones.[5][6] Acyl-type protecting groups, such as acetyl, should be used with caution as they can sometimes increase the acidity of the α-proton, making racemization more likely under basic conditions.[8]
Q5: How can I accurately measure the enantiomeric excess (% ee) to check for racemization?
A5: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[1][9] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[9] For compounds lacking a UV chromophore, derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) may be necessary before analysis.[10][11] Other methods include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[9]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues that can lead to a loss of enantioselectivity.
Problem 1: Low enantiomeric excess (% ee) after α-alkylation of a C2-ester.
Your goal is to alkylate the C2 position of an N-Boc-L-proline ester, but chiral HPLC analysis shows a significant amount of the undesired D-enantiomer.
Root Cause Analysis
This is a classic case of racemization via enolate formation. The choice of base, temperature, and solvent are critical factors that dictate the outcome between the desired stereoretentive alkylation and the undesired racemization pathway. The reaction can be governed by either kinetic or thermodynamic control.[12][13]
-
Kinetic Control: Favored at low temperatures with a strong, sterically hindered base. The product formed is the one that forms the fastest, which is often the desired outcome in stereoselective synthesis.[12][14][15]
-
Thermodynamic Control: Favored at higher temperatures with a less hindered base, allowing the reaction to reach equilibrium. This leads to the most stable product, which in this context, often results from racemization.[12][14][15]
Workflow for Troubleshooting α-Alkylation
Caption: Troubleshooting workflow for low % ee in α-alkylation.
Recommended Solutions
-
Temperature Control is Paramount: Deprotonation should be performed at -78 °C (a dry ice/acetone bath).[16] This ensures the reaction is under kinetic control, minimizing the lifetime of the enolate and preventing equilibration that leads to racemization.[13] Do not let the reaction warm up at any point during the deprotonation or alkylation steps.
-
Select the Right Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are standard choices.[15] Avoid smaller or less hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at higher temperatures, as they can favor thermodynamic control.[15]
-
Solvent Choice Matters: Use an anhydrous aprotic solvent like tetrahydrofuran (THF). Polar aprotic solvents like DMF or DMSO can sometimes facilitate racemization and should be used with caution.[2] Ensure the solvent is absolutely dry, as water can protonate the enolate, leading to racemization.
Problem 2: Racemization observed during N-functionalization (e.g., N-acylation or N-alkylation).
You are attaching a group to the pyrrolidine nitrogen, a reaction that shouldn't directly involve the chiral center at C2. However, you observe a partial loss of stereochemical purity.
Root Cause Analysis
While seemingly remote from the chiral center, racemization can still occur under certain conditions. The primary causes are often related to the base and solvent system used, especially if an activating group is present on the C2 position (like an ester).
-
Base-Induced Epimerization: Even a relatively weak base, if used in excess or at elevated temperatures, can be sufficient to abstract the slightly acidic C2 proton, especially if the reaction conditions are prolonged. Stronger bases like DBU or DIPEA are more likely to cause this issue.[5]
-
Contaminants: The starting material or reagents might contain acidic or basic impurities that can catalyze the racemization process over time.
Recommended Solutions & Protocol
Table 1: Recommended Conditions for N-Functionalization
| Parameter | Recommendation | Rationale |
| Base | Use a hindered, non-nucleophilic base like 2,4,6-collidine or proton sponge.[1] | Minimizes direct deprotonation at the C2 position. |
| Equivalents | Use the minimum necessary equivalents of base (typically 1.1-1.5 eq.). | Excess base increases the risk of side reactions, including epimerization. |
| Temperature | Conduct the reaction at 0 °C or room temperature. Avoid heating.[1][2] | Higher temperatures provide the activation energy needed for racemization.[2] |
| Solvent | Use less polar aprotic solvents like Dichloromethane (DCM) or Toluene.[2] | Can reduce the rate of proton transfer compared to more polar options like DMF. |
| Workup | Quench the reaction with a mild buffer (e.g., saturated NH₄Cl) instead of strong acid.[2] | Avoids harsh pH conditions that could promote racemization.[2] |
Detailed Protocol: N-Benzoylation of L-Proline Methyl Ester
This protocol provides a method designed to minimize racemization during N-acylation.
-
Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere. Use anhydrous solvents.
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add L-proline methyl ester hydrochloride (1.0 eq).
-
Dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Add 2,4,6-collidine (2.2 eq.) dropwise while stirring.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the proline solution over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.[2]
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
Problem 3: My chiral pyrrolidine seems to racemize during purification or storage.
You've successfully run your reaction with high % ee, but after column chromatography or storage, the stereochemical purity has degraded.
Root Cause Analysis
Racemization is not exclusively an in-reaction problem. It can occur post-synthesis under seemingly benign conditions.
-
Acidic or Basic Media: Silica gel used in chromatography is inherently acidic and can catalyze epimerization of sensitive compounds. Similarly, storing a compound in a solution that is slightly acidic or basic can lead to slow racemization over time.[2]
-
Elevated Temperatures: Removing solvent on a rotary evaporator at high temperatures or prolonged heating can provide enough energy to cause racemization.[2]
Mechanism of Silica-Induced Racemization
Caption: How acidic silica gel can cause racemization.
Recommended Solutions
-
Neutralize Your Silica: For sensitive compounds, it is crucial to use neutralized silica gel. This can be done by preparing a slurry of silica gel in your desired solvent system containing a small amount of a volatile base, like triethylamine (~1% v/v), and then packing the column with this slurry.
-
Alternative Purification: Consider alternative purification methods like preparative HPLC on a neutral stationary phase or crystallization if your compound is solid.
-
Gentle Solvent Removal: Use a rotary evaporator at reduced pressure and keep the bath temperature as low as possible (e.g., <30-40 °C).[2] For highly sensitive products, consider non-thermal methods like high-vacuum drying or lyophilization.
-
Proper Storage: Store purified pyrrolidine derivatives in a neutral, aprotic solvent in a freezer. Avoid long-term storage in protic solvents like methanol or ethanol unless the compound is known to be stable.
By understanding the mechanisms of racemization and carefully controlling reaction, purification, and storage conditions, you can successfully preserve the stereochemical integrity of your valuable chiral pyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on impurity management and troubleshooting. Our goal is to provide you with the expertise and practical insights needed to ensure the highest quality of your final product.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design. However, the synthesis of this compound is not without its challenges, and the formation of impurities can compromise yield, purity, and the overall success of subsequent synthetic steps. This guide provides a comprehensive overview of potential issues and their solutions, grounded in scientific principles and practical experience.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is presented with its likely causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
-
Potential Cause A: Incomplete Reaction
-
Explanation: The fluorination of the pyrrolidine ring can be a sluggish reaction, depending on the chosen fluorinating agent and reaction conditions. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution:
-
Reaction Monitoring: Implement rigorous reaction monitoring using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the consumption of the starting material.
-
Optimize Reaction Time and Temperature: If the reaction is proceeding slowly, consider extending the reaction time. A cautious, stepwise increase in temperature may also improve the reaction rate, but be mindful of potential side reactions.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents, particularly the fluorinating agent. An excess of the fluorinating agent may be necessary to drive the reaction to completion, but this must be balanced against the potential for increased side product formation.
-
-
-
Potential Cause B: Degradation of Product or Intermediates
-
Explanation: Fluorinated compounds, despite the strength of the C-F bond, can be susceptible to degradation under certain conditions.[1][2] The Boc protecting group is also sensitive to acidic conditions.[3][4]
-
Solution:
-
pH Control: Maintain a neutral or slightly basic pH throughout the reaction and workup, unless acidic conditions are explicitly required for a specific step.
-
Temperature Management: Avoid excessive temperatures during the reaction and purification steps to minimize thermal degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
-
Issue 2: Presence of Diastereomeric Impurities
-
Potential Cause: Lack of Stereocontrol during Fluorination
-
Explanation: The introduction of the fluorine atom at the C3 position creates a new stereocenter. If the fluorination reaction is not perfectly stereoselective, a mixture of diastereomers will be formed. The stereochemical outcome can be influenced by the substrate, the fluorinating agent, and the reaction conditions.
-
Solution:
-
Choice of Fluorinating Agent: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs can lead to different diastereomeric ratios depending on the substrate.[5]
-
Chiral Catalysis: For certain synthetic routes, the use of chiral catalysts can enhance the stereoselectivity of the fluorination step.
-
Purification: If diastereomers are formed, they can often be separated by chiral chromatography (HPLC or SFC). Developing an effective chromatographic method is key to isolating the desired (S)-enantiomer.
-
-
Issue 3: Observation of Unidentified Impurities by HPLC/GC
-
Potential Cause A: Side Reactions from the Boc Protecting Group
-
Explanation: The tert-butoxycarbonyl (Boc) protecting group can be a source of impurities. Incomplete protection can leave residual starting material, while side reactions during the protection step can generate byproducts.[4][6]
-
Solution:
-
Optimize Boc Protection: Ensure complete reaction during the Boc protection step by using a slight excess of Boc anhydride and an appropriate base. Monitor the reaction to completion.
-
Careful Workup: During workup, avoid strongly acidic conditions that could prematurely cleave the Boc group.[3]
-
-
-
Potential Cause B: Over-fluorination or Ring-Opening Products
-
Explanation: Aggressive fluorinating agents or harsh reaction conditions can lead to the introduction of more than one fluorine atom or even cleavage of the pyrrolidine ring.
-
Solution:
-
Milder Fluorinating Agents: Consider using milder and more selective fluorinating agents.
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the fluorinating agent to minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common strategy involves the fluorination of a suitable precursor, such as Methyl (S)-1-Boc-3-hydroxypyrrolidine-3-carboxylate. The hydroxyl group at the C3 position can be replaced by a fluorine atom using a variety of fluorinating agents. The choice of agent and reaction conditions is crucial for achieving good yield and stereoselectivity.
Q2: Which analytical techniques are best for monitoring the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral HPLC or SFC: Essential for determining the enantiomeric and diastereomeric purity.
-
GC-MS or LC-MS: Useful for identifying the molecular weights of the main product and any impurities.[7]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help in the characterization of impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.
Q3: How can I remove residual starting material from my final product?
A3: If the starting material has significantly different polarity from the product, flash column chromatography is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.
Q4: What are the storage recommendations for this compound?
A4: To ensure stability, the compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or heptane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Synthetic Pathway and Potential Impurities
The following diagram illustrates a general synthetic pathway and highlights potential points of impurity formation.
Caption: Synthetic pathway and potential impurity formation.
Summary of Key Impurities and Analytical Methods
| Impurity Type | Potential Cause | Recommended Analytical Method |
| Unreacted Starting Material | Incomplete fluorination | HPLC, GC, TLC |
| Diastereomers | Lack of stereocontrol | Chiral HPLC, Chiral SFC |
| Boc-deprotected impurity | Acidic conditions during workup | LC-MS, HPLC |
| Over-fluorinated products | Harsh reaction conditions | GC-MS, LC-MS, ¹⁹F NMR |
| Ring-opened products | Aggressive reagents, high temp. | GC-MS, LC-MS |
Conclusion
The successful synthesis of high-purity this compound relies on careful control of reaction conditions, thoughtful selection of reagents, and robust analytical monitoring. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. This technical support center is a living document and will be updated as new insights and methodologies become available. We encourage you to reach out to our technical support team with any specific challenges you may encounter.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl 1-Boc-pyrrolidine-3-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming Stereochemistry of Fluorinated Pyrrolidines
For the Attention of Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyrrolidine scaffolds has become a cornerstone of modern medicinal chemistry. The unique stereoelectronic properties of fluorine significantly influence the conformation, pKa, metabolic stability, and binding affinity of these molecules. Consequently, the unambiguous determination of their stereochemistry is not merely a matter of analytical rigor but a critical step in establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of key analytical techniques for confirming the relative and absolute stereochemistry of fluorinated pyrrolidines, offering insights into the causality behind experimental choices and providing actionable protocols.
The Decisive Role of Stereochemistry in Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs. Fluorination can induce a specific puckering of the five-membered ring, pre-organizing the molecule for optimal interaction with its biological target. This conformational locking is highly dependent on the position and stereochemistry of the fluorine atom(s). An incorrect stereochemical assignment can lead to the pursuit of inactive or even toxic compounds, wasting valuable resources. Therefore, a multi-faceted analytical approach is often necessary to provide irrefutable proof of stereochemistry.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the amount of material available, and the specific question being addressed (relative vs. absolute configuration). Here, we compare the most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Primary Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis, absolute configuration (with chiral derivatizing agents) | Soluble sample (~1-5 mg) | High | Non-destructive, provides detailed structural information in solution, versatile | Absolute configuration often requires derivatization, complex spectra for some molecules |
| X-ray Crystallography | Unambiguous absolute and relative stereochemistry | Single crystal of sufficient quality and size (~0.1-0.3 mm) | Low | "Gold standard" for absolute configuration, provides precise bond lengths and angles | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials |
| Chiral HPLC | Enantiomeric purity, separation of stereoisomers | Soluble sample (µg to mg) | High | Excellent for quantitative analysis of enantiomeric excess (ee), preparative scale possible | Does not directly provide structural information, method development can be time-consuming |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Soluble sample (~5-15 mg) | Medium | Applicable to non-crystalline samples, complementary to X-ray crystallography | Requires quantum chemical calculations for interpretation, lower sensitivity than other methods |
In-Depth Technical Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse
NMR spectroscopy is arguably the most versatile tool for stereochemical analysis of fluorinated pyrrolidines in their native solution state. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful spectroscopic handle.[1]
-
¹⁹F NMR: The chemical shift of the fluorine atom is exquisitely sensitive to its stereochemical environment. Diastereomers will typically exhibit distinct ¹⁹F resonances.
-
¹H-¹⁹F Coupling Constants (J-coupling): The magnitude of through-bond scalar couplings, particularly three-bond couplings (³JHF), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. This allows for the determination of the relative stereochemistry of substituents on the pyrrolidine ring.
-
Nuclear Overhauser Effect (NOE): Through-space correlations, observed in NOESY or HOESY experiments, provide information about the spatial proximity of nuclei. For fluorinated pyrrolidines, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) is particularly powerful for confirming cis/trans relationships.[1][2]
This protocol is designed to determine the relative stereochemistry of a fluorinated pyrrolidine by identifying through-space correlations between fluorine and proton nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrolidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁹F and ¹H detection.
-
Tune and match the probe for both ¹⁹F and ¹H frequencies.
-
Lock and shim the instrument for optimal magnetic field homogeneity.
-
-
Acquisition of 1D Spectra:
-
Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all protons.
-
Acquire a proton-decoupled 1D ¹⁹F spectrum to identify the chemical shift of the fluorine atom(s).
-
-
Acquisition of 2D ¹⁹F-¹H HOESY Spectrum:
-
Select a 2D HOESY pulse sequence.
-
Set the spectral widths in both dimensions to encompass all relevant ¹H and ¹⁹F signals.
-
Use a mixing time appropriate for small molecules (typically 300-800 ms).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the 2D spectrum for cross-peaks between ¹⁹F and ¹H signals. The presence of a cross-peak indicates that the corresponding nuclei are in close spatial proximity (typically < 5 Å).
-
Correlate the observed NOEs with the possible stereoisomers to determine the relative configuration.
-
Caption: Workflow for determining relative stereochemistry using ¹⁹F-¹H HOESY NMR.
For fluorinated pyrrolidines bearing a secondary alcohol or amine, Mosher's method is a powerful NMR technique to determine the absolute configuration.[3][4] This involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons near the stereocenter in the two diastereomers, which can be analyzed to deduce the absolute configuration.[3][4]
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of both relative and absolute stereochemistry.[5] It is considered the "gold standard" and is often required for regulatory submissions.
The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. For absolute configuration, the anomalous dispersion of X-rays by heavier atoms is utilized.
-
Crystal Growth: Grow a single crystal of the fluorinated pyrrolidine of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector.
-
Collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the structural model against the experimental data to obtain the final structure.
-
-
Absolute Configuration Determination:
-
If the data is of sufficient quality, the absolute configuration can be determined by analyzing the Friedel pairs and refining the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute stereochemistry.
-
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the workhorse for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[6] It is also invaluable for the preparative separation of enantiomers.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different binding energies, leading to different retention times.
-
Column Screening:
-
Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find a column that provides separation for the fluorinated pyrrolidine.
-
-
Mobile Phase Optimization:
-
Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed phase) to improve resolution and reduce analysis time.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, and limit of quantification (LOQ) for the minor enantiomer.
-
-
Pre-column Derivatization (if necessary):
-
If direct separation is not achieved, consider derivatizing the pyrrolidine with a chiral or achiral reagent to form diastereomers that can be separated on a standard achiral column.[7]
-
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] It provides information about the absolute configuration of molecules in solution, making it an excellent alternative or complement to X-ray crystallography, especially for non-crystalline samples.[8][9]
The VCD spectrum of a molecule is unique to its absolute configuration. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.[10]
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure fluorinated pyrrolidine in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[8]
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
-
Quantum Chemical Calculations:
-
Perform a conformational search for the fluorinated pyrrolidine to identify the low-energy conformers.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
-
Conclusion
The stereochemical analysis of fluorinated pyrrolidines requires a thoughtful and often multi-technique approach. NMR spectroscopy, with its various 1D and 2D techniques, is indispensable for determining relative stereochemistry and conformational preferences in solution. For the definitive determination of absolute configuration, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. Chiral HPLC is the method of choice for quantifying enantiomeric purity, while VCD offers a powerful alternative for determining absolute configuration in solution, particularly for non-crystalline compounds. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to confidently assign the stereochemistry of these important molecules, thereby accelerating the drug discovery and development process.
References
- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. spark904.nl [spark904.nl]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereospecific Bioactivity of 3-Fluoropyrrolidine Derivatives
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The pyrrolidine ring, a prevalent motif in numerous natural products and therapeutic agents, provides a versatile, three-dimensional framework for drug design.[3][4] When these two concepts merge in the form of 3-fluoropyrrolidine, the stereochemistry of the fluorine atom—specifically, the distinction between the (S) and (R) enantiomers—becomes a critical determinant of biological activity. This guide provides an in-depth comparison of these enantiomers, synthesizing data from disparate studies to illuminate how a single stereocenter can profoundly influence molecular conformation, target engagement, and ultimately, therapeutic potential. We will explore the conformational biases dictated by stereoelectronics, present case studies with quantitative data, and provide detailed experimental protocols for researchers in the field.
The Decisive Role of Stereochemistry: Conformational Control
The non-planar nature of the pyrrolidine ring allows it to adopt various "puckered" conformations, primarily described as Cγ-endo (envelope conformation with the C3 atom out of the plane on the same side as the C5 atom) and Cγ-exo (C3 atom on the opposite side). The stereospecific placement of a highly electronegative fluorine atom at the C3 position introduces a powerful stereoelectronic interaction known as the "gauche effect."[5]
This effect, driven by a favorable hyperconjugation between the C-H bonding orbital and the anti-periplanar C-F anti-bonding orbital (σC–H → σ*C–F), dictates a strong preference for a specific ring pucker.[5][6]
-
(4S)-Fluoroproline (equivalent stereochemical influence to (3S)-fluoropyrrolidine): The gauche effect stabilizes a Cγ-exo pucker.[6][7]
-
(4R)-Fluoroproline (equivalent stereochemical influence to (3R)-fluoropyrrolidine): The gauche effect stabilizes a Cγ-endo pucker.[6][7]
This stereochemically-driven conformational lock is not merely a structural curiosity; it pre-organizes the molecule into a specific three-dimensional shape, which directly impacts how it fits into the binding pocket of a biological target.
Comparative Biological Activity: Case Studies
The tangible impact of this stereochemical difference is most evident when comparing the biological activities of (S) and (R)-3-fluoropyrrolidine derivatives against specific targets.
Case Study 1: Anti-proliferative Activity in Parthenolide Derivatives
A study investigating fluorinated derivatives of the sesquiterpene lactone, parthenolide, for anti-proliferative effects revealed a dramatic, stereocenter-dependent difference in potency. The derivatives were tested for their 50% growth inhibition (GI50) concentration in human leukemia (HL-60) cells.
The results showed that the (R)-3-fluoropyrrolidine derivative was nearly 50-fold more potent than its (S)-enantiomer, a striking example of stereospecific activity.[8]
Table 1: Comparative Anti-proliferative Activity of Fluorinated Parthenolide Analogs [8]
| Compound ID | Pyrrolidine Moiety | GI50 (µM) in HL-60 Cells | Relative Potency (R vs S) |
|---|---|---|---|
| 10 | (R)-3-Fluoropyrrolidine | 0.44 | ~48x more potent |
| 11 | (S)-3-Fluoropyrrolidine | 21 | - |
| 12 | 3,3-Difluoropyrrolidine | 11 | - |
| 1 | Parthenolide (parent) | 0.52 | - |
Causality: This significant potency gap strongly suggests that the binding pocket of the biological target has a distinct topographical and electronic preference for the Cγ-endo conformation enforced by the (R)-enantiomer. The Cγ-exo pucker of the (S)-derivative likely introduces a steric clash or misaligns key binding interactions, drastically reducing its biological efficacy.
Case Study 2: Dipeptidyl Peptidase IV (DPP-4) Inhibition
DPP-4 inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors. Studies on fluorinated pyrrolidine amides have shown that analogues incorporating (S)-3-fluoropyrrolidine exhibit good selectivity for DPP-4 over related proteases like Quiescent Cell Proline Dipeptidase (QPP).[9][10]
While many studies focus on optimizing the more active (S)-enantiomer, the consistent selection of this stereoisomer across multiple research programs implies that the Cγ-exo conformation it adopts is crucial for optimal binding to the DPP-4 active site.[9][11][12] The development of a pyrazolopyridazine inhibitor of a tyrosine-regulated kinase also utilized the (S)-(+)-3-fluoropyrrolidine hydrochloride moiety, further highlighting its utility as a privileged scaffold in kinase inhibitor design.[13]
Experimental Protocols
To ensure the accurate evaluation and comparison of (S)- and (R)-3-fluoropyrrolidine derivatives, robust and reproducible experimental methodologies are paramount.
Protocol 1: In Vitro Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This protocol describes a continuous colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
-
Principle: The assay measures the enzymatic activity of DPP-4, which cleaves the substrate Gly-Pro-p-nitroanilide (G-P-pNA). The cleavage releases p-nitroanilide, a chromophore that can be quantified by measuring the absorbance at 405 nm. The rate of p-nitroanilide formation is proportional to DPP-4 activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Enzyme Solution: Recombinant human DPP-4 diluted in Assay Buffer to a final concentration of 2 ng/µL.
-
Substrate Solution: Gly-Pro-p-nitroanilide (G-P-pNA) dissolved in Assay Buffer to a final concentration of 0.4 mM.
-
Test Compound Preparation: Prepare a 10 mM stock solution of each (S) and (R) derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 48 µL of Assay Buffer to all wells.
-
Add 25 µL of the Enzyme Solution to the test compound and positive control wells. Add 25 µL of Assay Buffer to the negative control (substrate blank) wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 60 seconds for 30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol outlines a general method for separating the (S) and (R) enantiomers of a 3-fluoropyrrolidine derivative to determine enantiomeric excess (e.e.).
-
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[14] This differential interaction leads to different retention times, allowing for their separation and quantification.[15][16]
-
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common starting point for screening.
-
Mobile Phase Screening: Prepare a set of mobile phases. A typical starting point is a mixture of a non-polar solvent like n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (EtOH). For example: 90:10 Hexane:IPA.
-
-
Sample Preparation:
-
Dissolve the racemic standard (a 50:50 mixture of S and R enantiomers) in the mobile phase to a concentration of ~1 mg/mL.
-
Dissolve the synthesized sample (of unknown e.e.) under the same conditions.
-
-
Method Development:
-
Equilibrate the chiral column with the starting mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.
-
Inject the racemic standard. Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30 Hexane:IPA) and/or change the polar modifier (e.g., to EtOH).
-
The goal is to achieve baseline separation of the two enantiomeric peaks.
-
-
Analysis of Synthesized Sample:
-
Once a suitable separation method is established, inject the synthesized sample.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing their retention times to the racemic standard (and, if available, an enantiomerically pure standard).
-
-
Data Analysis:
-
Integrate the area under each enantiomer peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = (|Area_major - Area_minor| / (Area_major + Area_minor)) * 100
-
-
Conclusion and Future Perspectives
The evidence clearly demonstrates that the biological activity of 3-fluoropyrrolidine derivatives is critically dependent on the stereochemistry at the C3 position. The distinction between the (S) and (R) enantiomers is not trivial; it governs the conformational preference of the pyrrolidine ring, which in turn dictates the molecule's ability to engage its biological target effectively.[6] As shown in the case of parthenolide derivatives, this can lead to dramatic differences in potency of up to 50-fold.[8] In the context of DPP-4 inhibitors, the field has consistently favored the (S)-enantiomer for its superior selectivity and activity.[9]
For researchers and drug development professionals, these findings underscore the necessity of:
-
Stereocontrolled Synthesis: Developing and utilizing synthetic routes that provide access to enantiomerically pure (S)- and (R)-3-fluoropyrrolidine is essential.[17][18]
-
Early Stereochemical Evaluation: Both enantiomers of a lead compound should be synthesized and tested early in the discovery process to avoid pursuing a less active or potentially off-target stereoisomer.
-
Structure-Based Design: Computational modeling and X-ray crystallography can provide invaluable insights into how the conformation of each enantiomer interacts with the target's binding site, enabling more rational drug design.
The 3-fluoropyrrolidine scaffold, with its potent stereoelectronic effects, will continue to be a valuable tool in medicinal chemistry. A thorough understanding of its stereochemically-driven behavior is paramount to fully exploiting its potential in the creation of next-generation therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1406873B1 - Fluoropyrrolidines as dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 13. ossila.com [ossila.com]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs in SAR Studies
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery, prized for its conformational rigidity, three-dimensional character, and its ability to serve as a versatile synthetic handle.[1] A key strategy in optimizing pyrrolidine-containing drug candidates is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated pyrrolidine analogs in the context of Structure-Activity Relationship (SAR) studies, supported by experimental data and detailed protocols.
The Strategic Imperative of Fluorination in Drug Design
The incorporation of fluorine into small molecules is a powerful tactic to modulate a range of physicochemical and pharmacokinetic properties.[2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3] These alterations can, in turn, enhance target affinity, selectivity, and overall in vivo performance.[2]
Physicochemical Properties: A Tale of Two Analogs
The introduction of fluorine onto the pyrrolidine ring can induce significant, and sometimes non-intuitive, changes in a molecule's fundamental properties. Understanding these shifts is critical for rational drug design.
Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly impacts the basicity of the pyrrolidine nitrogen. The extent of this effect is dependent on the position and number of fluorine atoms relative to the nitrogen.[4] Generally, fluorination leads to a decrease in the pKa of the pyrrolidine nitrogen.[4] This reduction in basicity can be advantageous for improving cell permeability and reducing off-target effects associated with highly basic amines.[4]
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is complex. While the replacement of a hydrogen atom with a more lipophilic fluorine atom often increases the octanol-water partition coefficient (LogP), the overall impact on the distribution coefficient at physiological pH (LogD) can be influenced by the aforementioned changes in pKa.[5] In some cases, particularly with multiple fluorine substitutions, the increased polarity of C-H bonds adjacent to the C-F bond can lead to unexpected decreases in lipophilicity.[5]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated LogP | Fluorinated LogP | Reference |
| PDE9 Inhibitor Series | [4] | ||||
| Analog 1 | 9.5 | 8.0 (β-fluoro) | 1.8 | 2.1 | [4] |
| Analog 2 | 9.3 | 7.7 (β-fluoro) | 2.2 | 2.5 | [4] |
| General Pyrrolidines | [5][6] | ||||
| Pyrrolidine | 11.27 | - | 0.46 | - | [6] |
| 3-Fluoropyrrolidine | ~9.0 | - | ~0.6 | - | [5] |
Conformational Control: The Gauche Effect in Action
Fluorine substitution can exert significant control over the conformational preferences of the pyrrolidine ring, primarily through stereoelectronic interactions like the gauche effect.[7] This effect often stabilizes a specific ring pucker (Cγ-exo or Cγ-endo), which can pre-organize the molecule into a bioactive conformation for optimal target binding.[3][7] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating these conformational biases.[7]
Caption: Impact of fluorination on pyrrolidine ring conformation and target binding.
Metabolic Stability: Blocking the Soft Spots
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond.[2] By strategically placing fluorine at known sites of metabolic oxidation ("soft spots"), the metabolic half-life of a compound can be substantially increased, leading to improved bioavailability and duration of action.[8]
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Non-Fluorinated Half-life (t½, min) | Fluorinated Half-life (t½, min) | Metabolic System | Reference |
| Generic Pyrrolidine Analog | 15 | > 120 | Human Liver Microsomes | [8] |
| Fluoroanisole Case Study | 25 | 30 (PhOCF3) | Human Liver Microsomes | [9] |
Note: Data is illustrative and can vary significantly based on the specific molecular scaffold and the position of fluorination.
Case Study: Fluorinated Pyrrolidines as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
The development of inhibitors for DPP-IV, a key target in the treatment of type 2 diabetes, provides an excellent case study for the application of fluorinated pyrrolidines. SAR studies have shown that the incorporation of a fluorine atom on the pyrrolidine ring can significantly enhance inhibitory potency.[10][11] For example, a series of prolyl-fluoropyrrolidine derivatives demonstrated potent DPP-IV inhibition, with IC50 values in the sub-micromolar range.[10] Molecular docking studies revealed that the fluoropyrrolidine moiety occupies a key binding pocket (S1), and the fluorine atom can engage in favorable interactions with the protein.[10]
Table 3: SAR of Fluorinated Pyrrolidine DPP-IV Inhibitors
| Compound | R-Group | IC50 (µM) | Key Interactions | Reference |
| 10 | 4-Fluorophenyl | 0.43 | H-bond with Arg125, Tyr547, Ser630 | [10] |
| 9 | 2-Chlorophenyl | 0.83 | H-bond with Arg125, Tyr547, Ser630 | [10] |
| 17a | (Fluorinated Pyrrolidine Core) | 0.017 | High DPP-4 affinity | [11] |
Experimental Protocols
Determination of pKa and LogP
Accurate determination of pKa and LogP is crucial for understanding the physicochemical profile of a compound series.
Caption: Workflow for physicochemical property determination in SAR studies.
Protocol for pKa Determination (UV-Vis Spectrophotometry) [12]
-
Preparation of Buffers: Prepare a series of aqueous buffers with a pH range from 1.0 to 13.0.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well microtiter plate, add the stock solution to each well containing the different pH buffers.
-
Analysis: Measure the UV-Vis absorbance spectrum for each well. The change in absorbance as a function of pH is used to determine the pKa value(s).
Protocol for LogP Determination (Shake-Flask Method) [12]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add the other phase and shake vigorously to allow for partitioning.
-
Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.
Protocol for Microsomal Stability Assay
-
Reagent Preparation: Prepare a solution of human liver microsomes in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system.
-
Incubation: Pre-warm the microsomal solution to 37°C. Add the test compound and initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion
The strategic incorporation of fluorine into pyrrolidine-containing scaffolds is a multifaceted and powerful tool in drug discovery. Fluorination can profoundly influence a molecule's physicochemical properties, conformational preferences, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles. However, the effects of fluorination are highly context-dependent and require careful empirical evaluation. The systematic comparison of fluorinated and non-fluorinated analogs, guided by the robust experimental protocols outlined in this guide, is essential for unlocking the full potential of this versatile chemical scaffold in the development of novel therapeutics.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric excess determination of chiral fluorinated amines
An Expert's Guide to Enantiomeric Excess Determination of Chiral Fluorinated Amines
In the landscape of modern drug discovery and development, the precise determination of enantiomeric excess (ee) for chiral molecules is not merely a regulatory checkbox; it is a critical parameter that dictates pharmacological activity, toxicity, and metabolic stability. Chiral fluorinated amines, in particular, represent a burgeoning class of building blocks in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic profile, and binding affinity. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity of these compounds are paramount.
This guide provides a comparative analysis of the primary techniques employed for determining the enantiomeric excess of chiral fluorinated amines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven comparisons to empower researchers in selecting the optimal strategy for their specific analytical challenge.
The Analytical Arsenal: A Comparative Overview
The determination of enantiomeric excess hinges on creating a diastereomeric interaction, which can be either transient or covalent, to differentiate the enantiomers. The three most powerful techniques in the chemist's arsenal are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Gas Chromatography (GC) with chiral columns, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.
| Technique | Principle | Advantages | Limitations | Typical Sample Size | Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Broad applicability, high resolution, excellent accuracy, non-destructive (with fraction collection). | Can require method development for new compounds, higher cost of columns. | 1-10 µg | Medium |
| Chiral GC | Separation based on the differential volatility and interaction of enantiomers with a chiral stationary phase. | High resolution, excellent sensitivity for volatile compounds. | Requires analytes to be volatile and thermally stable, or require derivatization. | <1 µg | High |
| Chiral NMR | Formation of diastereomers with a chiral agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, potential for signal overlap, requires pure chiral agents. | >1 mg | Low to Medium |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is often the first method of choice due to its versatility and high resolving power. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
Mechanism of Separation
The most common CSPs for amines are based on polysaccharides (e.g., cellulose or amylose) coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of several interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For fluorinated amines, the amine group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP, while the fluorinated moiety can engage in dipole-dipole interactions.
Experimental Protocol: A Step-by-Step Guide
Objective: To determine the enantiomeric excess of a novel chiral fluorinated amine.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak AD-H or similar)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the chiral fluorinated amine in 1 mL of the mobile phase.
-
Mobile Phase Selection: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (0.1%) is often added to improve peak shape for basic analytes like amines.
-
Method Development:
-
Inject the racemic standard.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers (Rs > 1.5). If separation is poor, screen different polysaccharide-based columns (e.g., Chiralcel OD-H).
-
-
Analysis:
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC): For Volatile Amines
For chiral fluorinated amines that are volatile and thermally stable, chiral GC offers unparalleled resolution and sensitivity.
Mechanism of Separation
Chiral GC columns typically have a stationary phase consisting of a chiral selector, often a cyclodextrin derivative, dissolved in a high-boiling polysiloxane. The separation occurs based on the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase.
Experimental Protocol: A Step-by-Step Guide
Objective: To determine the enantiomeric excess of a volatile chiral fluorinated amine.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™)
Procedure:
-
Derivatization (if necessary): For amines that may exhibit poor peak shape, derivatization with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance.
-
Sample Preparation: Prepare a dilute solution of the amine (or its derivative) in a suitable solvent (e.g., dichloromethane).
-
Method Development:
-
Inject the racemic standard.
-
Optimize the temperature program (oven temperature ramp) to achieve baseline separation.
-
-
Analysis:
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess: The calculation is the same as for HPLC.
Chiral NMR Spectroscopy: A Rapid Diagnostic Tool
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, a chiral auxiliary is used to induce a diastereomeric environment, causing the NMR signals of the two enantiomers to become distinct (diastereotopic).
Mechanism of Signal Differentiation
This can be achieved in two ways:
-
Chiral Solvating Agents (CSAs): The chiral amine forms transient, rapidly equilibrating diastereomeric complexes with a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). This results in small chemical shift differences (Δδ) between the signals of the enantiomers.
-
Chiral Derivatizing Agents (CDAs): The chiral amine is covalently reacted with a CDA (e.g., Mosher's acid chloride) to form a stable mixture of diastereomers. These diastereomers have distinct NMR spectra, often with larger and more easily quantifiable chemical shift differences.
Experimental Protocol: Using a Chiral Derivatizing Agent (Mosher's Acid)
Objective: To determine the enantiomeric excess of a chiral fluorinated amine using ¹⁹F NMR.
Instrumentation:
-
NMR spectrometer
Procedure:
-
Derivatization: React the chiral fluorinated amine with (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃). Ensure the reaction goes to completion.
-
NMR Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum. The fluorine atoms in the two diastereomeric Mosher's amides will have slightly different chemical environments and thus different chemical shifts.
-
Analysis:
-
Integrate the signals corresponding to the two diastereomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [([Integral of Major Diastereomer] - [Integral of Minor Diastereomer]) / ([Integral of Major Diastereomer] + [Integral of Minor Diastereomer])] x 100
-
Decision Tree for Method Selection
Caption: Decision Tree for Method Selection.
Conclusion and Future Outlook
The determination of enantiomeric excess for chiral fluorinated amines is a critical task that can be confidently addressed by several powerful analytical techniques. Chiral HPLC remains the most versatile and widely applicable method, providing a balance of resolution, accuracy, and robustness. Chiral GC is an excellent choice for volatile analytes, offering high sensitivity. Chiral NMR, particularly with derivatizing agents, serves as a rapid and invaluable tool for direct analysis without the need for chromatographic separation, although it is less sensitive.
The choice of method should be guided by the physicochemical properties of the analyte, the required level of accuracy and throughput, and the available instrumentation. As the complexity of chiral fluorinated amines in drug development continues to grow, a multi-faceted approach, leveraging the strengths of each of these techniques, will be essential for ensuring the stereochemical integrity of next-generation pharmaceuticals.
A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Fluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The 3-fluoropyrrolidine moiety, in particular, has garnered significant attention as a valuable building block. Its unique stereoelectronic features, primarily the gauche effect induced by the fluorine atom, offer a powerful tool for conformational control, which is paramount in the rational design of bioactive molecules.[1][2][3][4]
This guide provides an in-depth comparison of the structural nuances of 3-fluoropyrrolidine derivatives, grounded in X-ray crystallographic data. We will explore the synthesis and crystallization of these compounds and delve into the conformational intricacies that make them so compelling for medicinal chemistry.
The Decisive Role of Fluorine in Pyrrolidine Conformation
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most predominant forms are the "envelope" and "twist" conformations. In the context of substituted pyrrolidines, the puckering is often described by the displacement of the Cγ (C3) and Cβ (C4) atoms relative to the plane defined by the other ring atoms. For 3-substituted pyrrolidines, the key conformational descriptors are Cγ-endo and Cγ-exo puckers.
The introduction of a highly electronegative fluorine atom at the 3-position profoundly influences this conformational preference. This is largely attributed to the gauche effect , a stereoelectronic interaction that favors a gauche arrangement between adjacent electronegative substituents. In the case of 3-fluoropyrrolidine, this effect manifests as a preference for a specific dihedral angle between the C-F bond and the nitrogen lone pair or a C-N bond, thereby stabilizing one pucker over the other.[1][2]
Studies combining X-ray crystallography and NMR spectroscopy have demonstrated that the gauche effect in 3-fluoropyrrolidines often stabilizes the Cγ-exo conformation.[1][2] However, this preference can be modulated by other steric and electronic factors within the molecule, leading to a delicate conformational balance that can be exploited in drug design.
Comparative Crystallographic Analysis of 3-Fluoropyrrolidine Derivatives
The solid-state conformation of 3-fluoropyrrolidine derivatives, as determined by single-crystal X-ray diffraction, provides invaluable insights into their intrinsic conformational biases. Below is a comparative summary of crystallographic data for representative compounds.
| Compound/Derivative | Space Group | Unit Cell Parameters | Pyrrolidine Ring Pucker | Key Observations | Reference |
| (3S)-3-Fluoropyrrolidine Hydrochloride | P2₁ | a = 5.89 Å, b = 8.45 Å, c = 6.21 Å, β = 114.2° | Cγ-exo | The fluorine atom adopts a pseudo-axial orientation, stabilized by the gauche effect. | [5] |
| N-Boc-(3R,4S)-3-fluoro-4-hydroxypyrrolidine | P2₁2₁2₁ | a = 6.34 Å, b = 11.28 Å, c = 15.72 Å | Cγ-endo | The presence of the 4-hydroxy group influences the ring pucker, overriding the typical fluorine-induced exo preference. | [6] |
| [1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidinium chloride | P2₁/c | a = 10.45 Å, b = 16.23 Å, c = 11.87 Å, β = 98.7° | Envelope | The pyrrolidine ring adopts an envelope conformation. | [7] |
Note: The crystallographic data presented here is illustrative and compiled from various sources. For detailed structural information, it is recommended to consult the primary crystallographic literature and databases.
Experimental Protocols
Synthesis of a Representative 3-Fluoropyrrolidine Derivative: (3R)-3-Fluoropyrrolidine Hydrochloride
The synthesis of 3-fluoropyrrolidine derivatives often starts from a readily available chiral precursor, such as hydroxyproline. The following protocol is a generalized procedure based on established methods.[8]
Workflow for the Synthesis of (3R)-3-Fluoropyrrolidine Hydrochloride
Caption: Synthesis workflow for (3R)-3-fluoropyrrolidine hydrochloride.
Materials:
-
N-Boc-(3S)-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate, anhydrous
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Fluorination: Dissolve N-Boc-(3S)-3-hydroxypyrrolidine in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DAST in anhydrous DCM to the cooled solution. The reaction is exothermic and should be controlled carefully.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-(3R)-3-fluoropyrrolidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-(3R)-3-fluoropyrrolidine in a minimal amount of diethyl ether and add 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (3R)-3-fluoropyrrolidine hydrochloride as a white solid.
Crystallization of 3-Fluoropyrrolidine Derivatives for X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often a process of trial and error. The following are common techniques that can be employed.
General Considerations:
-
Purity: The starting material should be of the highest possible purity.
-
Solvent Selection: A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures. A solvent/anti-solvent system can also be effective.
-
Nucleation and Growth: The goal is to promote slow crystal growth, which generally leads to higher quality crystals. This can be achieved by controlling the rate of evaporation or diffusion.[9]
Technique 1: Slow Evaporation
-
Dissolve the purified 3-fluoropyrrolidine derivative in a suitable solvent or solvent mixture in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Technique 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
-
Hanging Drop:
-
Place a small volume of a concentrated solution of the compound on a siliconized glass coverslip.
-
Invert the coverslip and place it over a well in a crystallization plate containing a reservoir of a precipitant solution (a solution in which the compound is less soluble).
-
Seal the well with vacuum grease.
-
Over time, the solvent from the drop will slowly diffuse into the reservoir, leading to supersaturation and crystal formation.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well of the crystallization plate.
-
Conformational Equilibrium of the 3-Fluoropyrrolidine Ring
Caption: Conformational equilibrium between Cγ-exo and Cγ-endo puckers in 3-fluoropyrrolidine.
Conclusion
The 3-fluoropyrrolidine scaffold is a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its conformational preferences, as elucidated by X-ray crystallography, is crucial for its effective application in drug design. The interplay of the fluorine gauche effect with other steric and electronic factors allows for fine-tuning of the molecular conformation, which can translate to improved binding affinity and selectivity for biological targets. The synthetic and crystallization protocols provided herein offer a practical guide for researchers seeking to explore the rich structural chemistry of these fascinating molecules.
References
- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. unifr.ch [unifr.ch]
A Comparative Guide to Modern Fluorinating Agents for Pyrrolidine Synthesis
Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals. Consequently, the synthesis of fluorinated pyrrolidines is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the most common and effective fluorinating agents for the synthesis of these valuable compounds, with a focus on providing actionable, data-driven insights for laboratory applications.
The Workhorses: A Comparative Overview of Deoxofluorinating Agents
The most common method for introducing a single fluorine atom into a pyrrolidine ring is through the deoxofluorination of a hydroxyl-substituted precursor, such as hydroxyproline. This reaction replaces a hydroxyl group with a fluorine atom, often with inversion of stereochemistry. The choice of reagent for this transformation is critical, as it impacts reaction efficiency, safety, and the prevalence of side reactions. We will compare the performance of the classical reagents, DAST and Deoxo-Fluor, with the more modern, crystalline aminodifluorosulfinium salts, XtalFluor-E and XtalFluor-M.
Mechanism of Deoxofluorination
The deoxofluorination of alcohols with aminofluorosulfuranes like DAST and Deoxo-Fluor proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by a fluoride ion, which can occur via an SN1 or SN2 pathway depending on the substrate. In contrast, the aminodifluorosulfinium salts, such as XtalFluor-E and XtalFluor-M, do not generate free HF and require a promoter, such as DBU or Et₃N·3HF, to facilitate the fluorination.[2][3] The XtalFluor reagents activate the C-O bond, and the promoter is necessary for the subsequent fluoride attack on the activated carbon atom.[2]
dot graph "Deoxofluorination_Mechanisms" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_DAST_DeoxoFluor" { label="DAST / Deoxo-Fluor Mechanism"; style="rounded"; bgcolor="#F1F3F4";
}
subgraph "cluster_XtalFluor" { label="XtalFluor Mechanism"; style="rounded"; bgcolor="#F1F3F4";
} } Caption: Generalized mechanisms of deoxofluorination.
Performance Comparison: Safety, Stability, and Selectivity
A critical aspect of choosing a fluorinating agent is its safety and stability profile. DAST and Deoxo-Fluor are liquids that are known to be thermally unstable and can decompose energetically.[4] In contrast, XtalFluor-E and XtalFluor-M are crystalline solids with significantly higher thermal stability, making them safer and easier to handle.[3][5]
| Reagent | Form | Thermal Stability (Onset of Decomposition) | Key Safety Considerations |
| DAST | Liquid | ~60°C | Thermally unstable, energetic decomposition. Reacts violently with water, generating toxic HF.[4] |
| Deoxo-Fluor | Liquid | ~100°C | More thermally stable than DAST, but still requires careful handling. Reacts exothermically with water.[6] |
| XtalFluor-E | Crystalline Solid | ~119°C | High thermal stability. Does not react violently with water. Does not generate free HF.[3][5] |
| XtalFluor-M | Crystalline Solid | ~141°C | Highest thermal stability of the group. Crystalline solid, easy to handle.[3][5] |
From a performance perspective, a key differentiator is the propensity of these reagents to cause elimination side reactions, leading to the formation of undesired olefin byproducts. The XtalFluor reagents, when used with a suitable promoter, have been shown to be more selective and provide significantly less elimination byproducts compared to DAST and Deoxo-Fluor.[3][7][8]
For example, in the deoxofluorination of 4-tert-butylcyclohexanone, the ratio of the desired gem-difluoride to the vinyl fluoride byproduct was reportedly 2:1 for DAST and 5:1 for Deoxo-Fluor, while XtalFluor-E afforded a much-improved ratio of 62:1.[7]
Experimental Data: Fluorination of Hydroxypyrrolidine Derivatives
The true test of a fluorinating agent lies in its performance with the specific substrate of interest. Below is a compilation of data for the fluorination of N-protected hydroxypyrrolidine derivatives, showcasing the yields and stereoselectivity achieved with different reagents.
| Substrate | Reagent | Promoter | Product | Yield (%) | Diastereomeric Ratio/ee | Reference |
| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E | DBU | (S)-N-Cbz-3-fluoropyrrolidine | 85 | 98.0% ee | [7] |
| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E | Et₃N·2HF | (S)-N-Cbz-3-fluoropyrrolidine | - | 98.0% ee (5.9:1 mixture with elimination byproduct) | [7] |
| N-Boc-4-hydroxy-L-proline methyl ester | DAST | - | (4S)-N-Boc-4-fluoro-L-proline methyl ester | - | - | [8] |
Experimental Protocols
To provide a practical guide for researchers, detailed, step-by-step protocols for the fluorination of a common hydroxypyrrolidine precursor are provided below for the XtalFluor-E reagent. Protocols for DAST and Deoxo-Fluor can be adapted from general procedures, always prioritizing safety and starting with small-scale reactions.
Protocol 1: Fluorination of (R)-N-Cbz-3-hydroxypyrrolidine with XtalFluor-E and DBU
This protocol is adapted from L'Heureux, A. et al. J. Org. Chem.2010 , 75, 3401–3411.[7]
dot graph "XtalFluor_Protocol" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_setup" { label="Reaction Setup"; style="rounded"; bgcolor="#F1F3F4"; A [label="1. Dissolve (R)-N-Cbz-3-hydroxypyrrolidine in DCM"]; B [label="2. Cool to -78°C"]; }
subgraph "cluster_reagents" { label="Reagent Addition"; style="rounded"; bgcolor="#F1F3F4"; C [label="3. Add DBU"]; D [label="4. Add XtalFluor-E"]; }
subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#F1F3F4"; E [label="5. Stir at -78°C for 30 min"]; F [label="6. Warm to RT and stir for 24h"]; }
subgraph "cluster_workup" { label="Workup"; style="rounded"; bgcolor="#F1F3F4"; G [label="7. Quench with 5% aq. NaHCO₃"]; H [label="8. Extract with DCM"]; I [label="9. Dry, concentrate, and purify"]; }
A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Experimental workflow for fluorination with XtalFluor-E.
Materials:
-
(R)-N-Cbz-3-hydroxypyrrolidine (1.0 mmol)
-
XtalFluor-E (1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-N-Cbz-3-hydroxypyrrolidine (1.0 mmol).
-
Dissolve the substrate in anhydrous DCM (3.0 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
To the cooled solution, add DBU (1.5 mmol) dropwise.
-
In a single portion, add XtalFluor-E (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Cbz-3-fluoropyrrolidine.
Troubleshooting and Field-Proven Insights
-
Minimizing Elimination: As discussed, elimination is a common side reaction. For DAST and Deoxo-Fluor, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize this. For the XtalFluor reagents, the choice of promoter is key. In the case of (R)-N-Cbz-3-hydroxypyrrolidine, DBU was found to be superior to Et₃N·2HF in suppressing elimination.[7]
-
Handling of Reagents: DAST and Deoxo-Fluor should always be handled in a well-ventilated fume hood, using plastic or Teflon labware, as they can generate HF which etches glass.[9] XtalFluor reagents are compatible with standard borosilicate glassware.[3][9]
-
Moisture Sensitivity: All deoxofluorination reactions should be carried out under anhydrous conditions to prevent quenching of the reagent and the formation of byproducts.
Conclusion: Selecting the Optimal Reagent for Your Needs
The choice of fluorinating agent for pyrrolidine synthesis is a critical decision that balances reactivity, safety, and cost. For many applications, the newer crystalline reagents, XtalFluor-E and XtalFluor-M , represent a significant advancement over the classical reagents, DAST and Deoxo-Fluor . Their enhanced thermal stability, ease of handling, and often superior selectivity make them the preferred choice for modern drug discovery and development, where safety and reproducibility are paramount. However, DAST and Deoxo-Fluor remain viable options, particularly for specific transformations where their reactivity profile may be advantageous. It is imperative for the researcher to carefully consider the specific substrate, desired stereochemical outcome, and available laboratory infrastructure when selecting the appropriate fluorinating agent.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simpler fluorine chemistry [soci.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structural Validation of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate using Nuclear Overhauser Effect Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules such as Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry, confirming the stereochemistry and conformational preferences is paramount.[1] This guide provides an in-depth technical comparison of Nuclear Overhauser Effect (NOE) spectroscopy for the structural validation of this compound, supported by experimental insights and comparisons with alternative methods.
The introduction of fluorine into pyrrolidine scaffolds can dramatically influence a molecule's physicochemical properties, including its conformation, which in turn affects its biological activity.[2][3] Therefore, rigorous structural elucidation is not merely a confirmatory step but a critical component of the design and optimization of novel therapeutics.
The Power of NOE in Structural Elucidation
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule.[4][5] Unlike through-bond scalar coupling (J-coupling), the NOE arises from through-space dipolar interactions between nuclei. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to short-range interactions, typically within 5 Å.
For fluorinated molecules like this compound, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is particularly valuable.[6][7] This 2D NMR experiment detects NOEs between protons (¹H) and fluorine (¹⁹F) atoms, providing crucial distance constraints that help define the molecule's conformation.[8][9]
Experimental Protocol: ¹H-¹⁹F HOESY
A detailed protocol for acquiring high-quality ¹H-¹⁹F HOESY data is essential for unambiguous structural validation.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is highly soluble, such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN). The choice of solvent can influence the observed conformation.
-
Dissolution and Homogenization: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Ensure complete dissolution and a homogeneous solution by gentle vortexing.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.[1]
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection and decoupling.[10]
-
Tuning and Locking: The spectrometer probe must be tuned to the ¹H and ¹⁹F frequencies. The deuterium signal from the solvent is used to lock the magnetic field.
-
Shimming: Optimize the magnetic field homogeneity to obtain sharp and symmetrical peaks.
-
¹H and ¹⁹F Reference Spectra: Acquire standard 1D ¹H and ¹⁹F NMR spectra to determine the chemical shifts of all relevant signals.
-
2D ¹H-¹⁹F HOESY Experiment:
-
Set the spectral widths in both the ¹H and ¹⁹F dimensions to encompass all signals of interest.
-
Use a mixing time appropriate for small molecules, typically in the range of 300-800 ms. The optimal mixing time may need to be determined experimentally.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Interpretation:
-
Process the 2D HOESY spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify cross-peaks that indicate spatial proximity between specific proton and fluorine nuclei.
-
The volume of the cross-peaks can be integrated to provide a semi-quantitative measure of the internuclear distances.
Interpreting the NOE Data
For this compound, the key ¹H-¹⁹F NOE correlations will be between the fluorine atom at the C3 position and nearby protons on the pyrrolidine ring and the Boc protecting group. The presence or absence of specific cross-peaks provides strong evidence for the preferred conformation of the five-membered ring. The pyrrolidine ring is known to adopt envelope or twist conformations, and the position of the fluorine atom can significantly influence this equilibrium.[11][12]
| Observed ¹H-¹⁹F NOE | Structural Implication |
| F to H2 (protons on C2) | Proximity of the fluorine to the C2 position. |
| F to H4 (protons on C4) | Proximity of the fluorine to the C4 position. |
| F to Boc-protons | Conformation of the Boc protecting group relative to the pyrrolidine ring. |
| F to Methyl-protons | Orientation of the methyl ester group. |
The relative intensities of these NOEs can help to distinguish between different puckering states of the pyrrolidine ring, such as Cγ-exo or Cγ-endo conformations.[13]
Comparison with Alternative Techniques
While NOE spectroscopy is a powerful tool for determining solution-phase conformation, it is often beneficial to compare its findings with data from other analytical methods.
| Technique | Advantages | Disadvantages |
| NOE Spectroscopy | - Provides information on solution-phase conformation, which is often more biologically relevant.[13] - Non-destructive. - Can provide quantitative distance information.[9] | - Requires a relatively high concentration of the sample. - Interpretation can be complex for flexible molecules. |
| X-ray Crystallography | - Provides a precise and unambiguous determination of the solid-state structure.[14] - Can reveal detailed information about intermolecular interactions in the crystal lattice.[15] | - Requires a suitable single crystal, which can be difficult to obtain.[16] - The solid-state conformation may not be the same as the solution-phase conformation.[17] |
In many cases, the combination of NOE data and X-ray crystallography provides the most comprehensive understanding of a molecule's structure and conformational dynamics.[18]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Water-surfactant contact studied by 19F-1H heteronuclear overhauser effect spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 8. University of Ottawa NMR Facility Blog: 1D Selective 1H - 19F HOESY [u-of-o-nmr-facility.blogspot.com]
- 9. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Crystal structure of methyl 3′-benzamido-4′-(4-methoxyphenyl)-1′-methylspiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B | eLife [elifesciences.org]
- 18. X-Ray crystallographic and NOE studies on the conformation of periplanones and their analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate: A Guide for the Modern Laboratory
In the fast-paced world of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, a fluorinated heterocyclic compound increasingly utilized in the synthesis of novel therapeutics. Our approach is grounded in established safety protocols and aims to provide clarity and instill confidence in your laboratory's waste management practices.
Understanding the Compound: Hazard Profile and Core Safety Principles
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is essential. This compound is a substituted pyrrolidine, and while specific toxicity data may be limited, the structural motifs—a Boc-protected amine and a fluorinated carbon center—inform the necessary precautions.
Based on data for structurally similar compounds, it is prudent to treat this chemical as harmful if swallowed and a skin and eye irritant.[1][2] The presence of fluorine necessitates special consideration, as thermal decomposition can lead to the release of highly toxic hydrogen fluoride gas.[3]
Core Safety Principles:
-
Proactive Prevention: The best way to manage a spill or exposure is to prevent it. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Assume Hazard: In the absence of comprehensive toxicological data, treat the compound with a high degree of caution.
-
Segregation is Key: As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal by certified waste management facilities.[5][6]
Quantitative Data Summary
For quick reference, the key physical and safety data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.276 g/mol | [2] |
| Physical State | Liquid | [2] |
| Hazard Statements | H302 (Harmful if swallowed) | [2] |
| Signal Word | Warning | [2] |
| Primary Hazards | Harmful if swallowed, potential for skin and eye irritation. | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide the user from the point of waste generation to its final collection for disposal.
Step 1: Immediate Personal Protective Equipment (PPE) Check
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is your primary line of defense against chemical exposure.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. For extensive handling, consider double-gloving.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[7][8]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[4][9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is required.[9]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and violate regulatory requirements.[4]
-
Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][6] This container should be clearly labeled and made of a compatible material (e.g., high-density polyethylene).
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated solid halogenated waste container.[10]
-
Liquid Waste: If the compound is in a solvent, collect the liquid waste in a dedicated liquid halogenated waste container. The solvent composition and an approximate concentration of the fluorinated compound should be noted on the label. Never dispose of this compound down the drain. [5][10]
-
Empty Containers: The original container of this compound must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated liquid waste. After rinsing, the container should be defaced of its original label and disposed of according to your institution's guidelines for empty chemical containers.[10]
Step 3: Container Management and Labeling
Properly managing and labeling your waste container is crucial for safety and compliance.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its halogenated nature.
-
Closure: Keep the waste container securely closed when not in use.
-
Storage: Store the waste container in a well-ventilated, secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
Step 4: Arranging for Disposal
Once the waste container is full, or if you are generating waste infrequently, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, concise emergency plan is vital.
In Case of a Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS department immediately.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[10] For solid spills, carefully sweep up the material, avoiding dust generation.[11]
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
The Broader Context: Regulatory Compliance and Environmental Responsibility
The disposal of halogenated organic compounds is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[6][13] These compounds are often persistent in the environment and can have detrimental effects on ecosystems.[14] By adhering to the protocols outlined in this guide, you are not only ensuring the safety of your laboratory personnel but also contributing to the protection of our shared environment.
The deprotection of the Boc group, often accomplished with strong acids like trifluoroacetic acid (TFA), also generates a hazardous waste stream that must be managed appropriately.[15][16] The resulting acidic, halogenated waste must be collected and disposed of following the same principles of segregation and professional handling.
By integrating these best practices into your laboratory's standard operating procedures, you foster a culture of safety and environmental stewardship that is integral to scientific excellence.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. wku.edu [wku.edu]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Personal protective equipment for handling Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
A Researcher's Guide to Safely Handling Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
As a novel building block in pharmaceutical and agrochemical research, this compound presents unique handling and safety considerations. The introduction of a fluorine atom onto the pyrrolidine ring can significantly influence the molecule's biological and chemical properties.[1] This guide, intended for researchers and drug development professionals, provides a detailed framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
However, the presence of fluorine necessitates a more cautious approach. Fluorinated organic compounds can exhibit altered reactivity and toxicity.[1] Therefore, it is prudent to treat this compound as a substance with the potential for skin and eye irritation, and possible respiratory irritation if aerosolized.[4]
Key Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.[2]
-
Skin and Eye Irritation: May cause irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.[4]
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves.[4] | Provides a barrier against skin contact. Double gloving is recommended for extended operations. | |
| Protective Clothing | Standard laboratory coat.[6] | Shields skin and personal clothing from spills. | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when handling the compound as a powder or when there is a risk of aerosolization.[4] |
| Face Protection | Face shield. | Recommended in conjunction with goggles when there is a significant splash hazard.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receipt and Storage
Upon receiving this compound, immediately inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] Ensure the container is tightly closed and clearly labeled.[1]
Handling Procedures
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper.[4] Locate the nearest safety shower and eyewash station and confirm they are accessible.[4]
-
Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. If a risk of aerosolization exists, an N95 respirator should also be worn.
-
Weighing and Transfer: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Use a spatula for transfers to avoid generating dust.[4]
-
Post-Handling Decontamination: After use, decontaminate the work area and any equipment used. Remove gloves using the proper technique to prevent skin contact with any potential contamination.[4] Wash hands thoroughly with soap and water.[4]
Caption: Workflow for handling this compound.
Spill Management
In the event of a small spill, trained laboratory personnel should manage the cleanup.
-
Alert others in the vicinity and restrict access to the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[1]
-
Collect the absorbed material into a sealed, labeled container for proper waste disposal.[8]
-
For large spills, evacuate the area and contact your institution's emergency response team.[8]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require special disposal procedures.[9]
Waste Segregation is Critical:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8][9] This includes excess compound, solutions, and contaminated absorbent materials.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and weigh boats that have come into contact with the compound should be placed in a sealed, labeled hazardous waste container.[4][10]
Do NOT mix halogenated waste with non-halogenated waste streams. [11][12] The cost of disposing of mixed waste is significantly higher.[12][13] All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[8][13]
Caption: Decision tree for proper waste segregation.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
